24,25-Epoxydammar-20(21)-en-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(8R,9R,10R,14S,17S)-17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21?,22?,23-,25?,28+,29+,30-/m1/s1 |
InChI Key |
HKRMRIDUAZDXGO-XGDKYGCGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one, focusing on its natural origins and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. The dammarane skeleton is a fundamental structure for a wide array of bioactive natural products, notably the ginsenosides (B1230088) from Panax ginseng. These compounds have garnered significant scientific interest due to their diverse pharmacological activities. The presence of an epoxide ring and a ketone functional group in this compound suggests the potential for unique biological properties and renders it a target of interest for further investigation.
Natural Sources
While direct isolation of this compound from a natural source is not yet prominently documented in scientific literature, its structural relatives and potential precursors are found in a variety of plant families.
2.1. The Meliaceae Family:
-
Walsura robusta : The precursor, Dammar-20(21)-en-3,24,25-triol , has been successfully isolated from the herbs of Walsura robusta. This triol can be chemically oxidized to yield this compound, making Walsura robusta a key potential source for semi-synthetic production.
-
Aglaia Species : Various species of the Aglaia genus are known to produce a rich diversity of dammarane-type triterpenoids. While the target compound has not been explicitly identified, the presence of structurally similar compounds with epoxy moieties suggests that Aglaia species are a promising area for future isolation studies.
-
Walsura chrysogyne : A structurally related compound, (20s,24s)-25-Hydroxy-20,24-Epoxy-A-Homo-4-Oxadammaran-3-One, has been isolated from the leaves of this plant, further highlighting the potential of the Walsura genus as a source of epoxy-dammarane triterpenoids.[1]
2.2. The Dipterocarpaceae Family:
-
Dammar Resin : The term "dammarane" originates from dammar resin, which is obtained from trees of the Dipterocarpaceae family. This resin is a complex mixture of triterpenoids and is a logical starting point for the exploration of novel dammarane structures, including this compound.
-
Dryobalanops Species : This genus, a member of the Dipterocarpaceae family, is also a known source of various triterpenoids and warrants investigation for the presence of the target compound.
Isolation and Purification Methodologies
The isolation of dammarane-type triterpenoids from natural sources typically involves a series of extraction and chromatographic steps. While a specific protocol for this compound is not available, a general workflow can be constructed based on the isolation of its precursor and other related compounds.
3.1. General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of dammarane triterpenoids from a plant source.
Caption: General workflow for the isolation of dammarane triterpenoids.
3.2. Detailed Experimental Protocols (Hypothetical)
Based on general procedures for isolating dammarane triterpenoids, a more detailed protocol can be outlined.
3.2.1. Extraction of Dammar-20(21)-en-3,24,25-triol from Walsura robusta
-
Plant Material Preparation: Air-dried and powdered aerial parts of Walsura robusta (1 kg) are subjected to extraction.
-
Maceration: The powdered plant material is macerated with methanol (3 x 5 L) at room temperature for 72 hours.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L) and ethyl acetate (B1210297) (3 x 1 L).
-
Fraction Selection: The ethyl acetate fraction, which is expected to contain the triterpenoids, is concentrated to dryness.
3.2.2. Chromatographic Purification
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction (e.g., 10 g) is subjected to silica gel column chromatography (60-120 mesh).
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fraction Collection and Analysis: Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Isolation of the Triol: Fractions containing the target compound, Dammar-20(21)-en-3,24,25-triol, are combined and concentrated. Further purification by repeated column chromatography or preparative HPLC may be necessary to achieve high purity.
3.3. Semi-synthesis of this compound
The purified Dammar-20(21)-en-3,24,25-triol can be converted to this compound through an oxidation reaction.
Caption: Semi-synthetic route to this compound.
3.3.1. Oxidation Protocol (Hypothetical)
-
Reactant Preparation: Purified Dammar-20(21)-en-3,24,25-triol is dissolved in a suitable solvent such as dichloromethane.
-
Oxidizing Agent: A mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford pure this compound.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the yield of this compound from natural sources or its semi-synthetic production. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Source/Method |
| Natural Source Isolation | ||
| Plant Species | Data not available | |
| Part Used | Data not available | |
| Extraction Yield (%) | Data not available | |
| Purity (%) | Data not available | |
| Semi-synthesis | ||
| Starting Material | Dammar-20(21)-en-3,24,25-triol | |
| Reaction Yield (%) | Data not available | |
| Final Purity (%) | Data not available |
Structural Elucidation and Characterization Data
The definitive identification of this compound relies on a combination of spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Characteristic signals for the vinyl protons of the exocyclic double bond, signals for protons adjacent to the ketone and epoxide functionalities, and a series of methyl singlets typical of the dammarane skeleton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the epoxide, the olefinic carbons, and the 30 carbon signals corresponding to the dammarane framework. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₂ and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the carbonyl group (C=O) and the C-O stretching of the epoxide ring. |
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, the broader class of dammarane triterpenoids exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The structural features of this compound suggest that it may interact with various cellular targets.
Potential Signaling Pathways to Investigate:
Based on the activities of related dammarane triterpenoids, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
Caption: Potential signaling pathways for investigation.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential for further scientific exploration. While its direct isolation from nature remains to be fully detailed, the identification of its precursor in Walsura robusta provides a viable route for its semi-synthesis. Future research should focus on:
-
Screening of plant species from the Meliaceae and Dipterocarpaceae families for the presence of this compound.
-
Optimization of the semi-synthetic route from Dammar-20(21)-en-3,24,25-triol to improve yields and scalability.
-
Comprehensive spectroscopic characterization to establish a definitive reference dataset for the compound.
-
In-depth investigation of its biological activities and elucidation of the underlying molecular mechanisms and signaling pathways.
This technical guide serves as a foundational document to stimulate and guide future research efforts into this promising dammarane-type triterpenoid.
References
"24,25-Epoxydammar-20(21)-en-3-one" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid. This class of natural products has garnered significant interest in the scientific community due to a wide range of biological activities, including potential anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and available biological data related to this compound and its close structural analogs. While specific research on this particular compound is limited, this guide draws upon data from closely related dammarane (B1241002) triterpenoids to infer potential activities and mechanisms.
Chemical Properties and Structure
Chemical Structure
The chemical structure of this compound is characterized by a tetracyclic dammarane core. Key functional groups include a ketone at the C-3 position, a double bond between C-20 and C-21, and an epoxide ring at C-24 and C-25.
Systematic Name: (4aS,6aR,8R,9R,11aS,11bR,13aR,13bS)-8-((R)-2,2-dimethyloxiran-2-yl)-4,4,6a,9,11b,13b-hexamethyl-1,2,3,4,4a,5,6,6a,7,8,9,10,11,11a,12,13-hexadecahydro-7H-cyclopenta[a]chrysen-7-one
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 63543-52-2 | [1] |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| Density | 1.0±0.1 g/cm³ | [1] |
| Boiling Point | 502.7±50.0 °C at 760 mmHg | [1] |
| Flash Point | 165.1±23.7 °C | [1] |
Potential Biological Activities and Signaling Pathways
Cytotoxic Activity
Several dammarane-type triterpenoids isolated from Aglaia species have demonstrated cytotoxic effects against various cancer cell lines. For instance, (20S)-20-hydroxydammar-24-en-3-on, a structurally related compound, exhibited moderate cytotoxicity against B16-F10 melanoma cells.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [2][3] |
| Flavagline derivative (Compound 2) from Aglaia foveolata | Various cancer cell lines | 1.4 - 1.8 | [4] |
| 17,24-epoxy-25-hydroxy-3-oxobaccharan-21-oic acid from Aglaia foveolata | MCF-7 (Breast Cancer) | 94.59 µg/mL | [2] |
Anti-inflammatory Activity and NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some compounds isolated from Aglaia foveolata have shown significant NF-κB inhibitory activity. A flavagline derivative (Compound 2) from this plant demonstrated potent inhibition of NF-κB.[4] Given that chronic inflammation is linked to cancer development, inhibition of the NF-κB pathway is a promising strategy for cancer therapy.
The following diagram illustrates a simplified model of the NF-κB signaling pathway and a hypothetical point of inhibition by a bioactive compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard methodologies used for related compounds can be adapted.
Isolation and Characterization Workflow
The general workflow for isolating and identifying a natural product like this compound from a plant source is depicted below.
References
- 1. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 2. Isolation and activity test of antioxidant, antibacterial, and cytotoxic compounds from the stem bark of Aglaia foveolata Pannell [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Constituents of the Leaves and Stem Bark of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data for the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. This document compiles available spectroscopic data (NMR, MS, and IR), outlines relevant experimental methodologies, and presents a potential biological signaling pathway associated with related compounds.
Core Spectroscopic Data
Precise and complete spectroscopic data for this compound remains elusive in publicly available literature. However, analysis of closely related dammarane (B1241002) triterpenoids and a commercially available certificate of analysis allow for a foundational understanding of its expected spectral characteristics.
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Data | Source |
| Molecular Formula | C₃₀H₄₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 440.7 g/mol | --INVALID-LINK-- |
| Mass Spectrometry | ESI-MS data not explicitly available. Expected [M+H]⁺ at m/z 441.37. | Inferred |
| Infrared (IR) | Data not explicitly available. Expected peaks for C=O (ketone), C-O-C (epoxide), and C=C (alkene). | Inferred |
| ¹H-NMR | Consistent with structure (Commercial Certificate of Analysis). Specific shifts not provided. | --INVALID-LINK-- |
| ¹³C-NMR | Data not explicitly available. See Table 2 for predicted and comparative shifts. | Inferred |
Table 2: Predicted and Comparative ¹³C-NMR Chemical Shifts (δ, ppm)
While the explicit ¹³C-NMR data for this compound is not published, the following table provides predicted shifts based on the analysis of similar dammarane triterpenoids. These assignments are crucial for the structural elucidation and verification of the compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Data from Related Compounds |
| 3 | ~217.0 | Ketone carbonyls in dammaranes: ~215-220 ppm |
| 20 | ~150.0 | Quaternary alkene carbon: ~145-155 ppm |
| 21 | ~110.0 | Methylene alkene carbon: ~105-115 ppm |
| 24 | ~64.0 | Epoxide carbon (CH): ~60-68 ppm |
| 25 | ~58.0 | Epoxide carbon (quaternary): ~55-62 ppm |
| Other | Refer to supporting literature on dammarane triterpenoids for detailed assignments of the tetracyclic core. |
Experimental Protocols
The isolation and characterization of dammarane-type triterpenoids typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported for similar compounds isolated from natural sources like Aglaia species.[1]
1. Extraction:
-
Dried and powdered plant material (e.g., stem bark) is subjected to maceration with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
The resulting crude extracts are concentrated under reduced pressure.
2. Isolation and Purification:
-
The crude extract is fractionated using Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined.
-
Further purification is achieved through repeated Column Chromatography on silica gel and preparative TLC.
-
Final purification may be performed using High-Performance Liquid Chromatography (HPLC).
3. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify functional groups.
Biological Signaling Context
While direct biological activity data for this compound is limited, related dammarane triterpenoids have demonstrated significant biological effects, including anticancer and antiviral activities.[2] For instance, certain dammarane derivatives have been shown to reduce the levels of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression, through proteasome-mediated degradation.[2]
The following diagram illustrates a simplified potential signaling pathway based on the known activity of related compounds.
This guide serves as a foundational resource for researchers working with this compound. Further empirical studies are necessary to fully elucidate its spectroscopic properties and biological functions.
References
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid. While direct experimental data on this specific compound is limited, this document synthesizes the extensive research on structurally related dammarane (B1241002) triterpenoids to infer its likely biological activities and molecular targets. The primary focus is on its potential anti-inflammatory and cytotoxic effects, mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Liver X Receptor α (LXRα). This guide presents available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various plant species and have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound belongs to this class and possesses a unique structural scaffold characterized by a 24,25-epoxide ring, a ketone group at the C-3 position, and a double bond at C-20(21). These structural features are anticipated to play a crucial role in its biological activity. This guide will explore the probable mechanisms through which this compound exerts its effects, drawing parallels from well-studied dammarane analogues.
Putative Mechanisms of Action
Based on the structure-activity relationships of related dammarane triterpenoids, the primary mechanisms of action for this compound are likely centered around the modulation of inflammatory and apoptotic signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many dammarane triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
-
Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus. It is hypothesized that this compound may interfere with the activity of the IKK complex, thereby preventing IκBα phosphorylation and degradation.
-
Nuclear Translocation Inhibition: By preventing the degradation of IκBα, the nuclear translocation of the p50/p65 NF-κB subunits is inhibited.
-
Downregulation of Pro-inflammatory Mediators: Consequently, the transcription of NF-κB target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is suppressed.
Figure 1: Putative inhibition of the NF-κB signaling pathway.
Cytotoxic Activity: Modulation of Apoptosis and Cell Cycle
Many dammarane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The presence of the 3-oxo group, in particular, has been associated with enhanced cytotoxic activity. The proposed mechanisms include:
-
Induction of Apoptosis: this compound may induce apoptosis through both intrinsic and extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.
-
Cell Cycle Arrest: The compound might cause cell cycle arrest at specific checkpoints, such as G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
LXRα Agonism and Cholesterol Homeostasis
Liver X Receptors (LXRs) are nuclear receptors that play a critical role in cholesterol metabolism and inflammation. Some dammarane triterpenoids have been identified as LXRα agonists.
-
LXRα Activation: this compound could potentially bind to and activate LXRα.
-
Target Gene Upregulation: Activated LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE).
-
Anti-atherosclerotic and Anti-inflammatory Effects: By promoting cholesterol efflux and inhibiting inflammatory gene expression in macrophages, LXRα activation can have anti-atherosclerotic and anti-inflammatory effects.
Figure 2: Putative activation of the LXRα signaling pathway.
Quantitative Data from Related Dammarane Triterpenoids
While specific quantitative data for this compound is not available in the current literature, the following tables summarize the activities of structurally similar dammarane triterpenoids, providing a benchmark for potential efficacy.
Table 1: Cytotoxic Activity of Dammarane Triterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 20S-hydroxydammar-24-en-3-on | MCF-7 (Breast) | Not specified, but showed strongest activity | [1] |
| 20S-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | Not specified, but showed strongest activity | [1] |
| Dammarane Triterpenoid Derivatives | A549, Hep-G2, MCF-7 | 10.65 - 47.78 | [2] |
| Ginsenoside Rg18 | A549 (Lung) | 150 | [3] |
Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Dammarane Triterpenoids | NO Production Inhibition | RAW 264.7 | 71.85 - 95.71 | [2] |
| Ginsenoside Rd | NF-κB Inhibition | HepG2 | 12.05 ± 0.82 | [4] |
| Ginsenoside Km | NF-κB Inhibition | HepG2 | 8.84 ± 0.99 | [4] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments.
Cytotoxicity Assays
This assay measures the reducing power of living cells.
Figure 3: Workflow for the PrestoBlue® cell viability assay.
Protocol:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of PrestoBlue® reagent to each well and incubate for 1-2 hours at 37°C.[3][5]
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assays
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes at room temperature, protected from light.[6][7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway Analysis
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Co-transfect cells (e.g., HEK293T or HepG2) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.[8]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a modulator of key cellular signaling pathways involved in inflammation and cancer. Based on the extensive research on related dammarane triterpenoids, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB pathway and exhibit cytotoxic activity via the induction of apoptosis. Furthermore, its potential to act as an LXRα agonist warrants investigation for applications in metabolic diseases.
Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating the precise molecular targets and structure-activity relationships of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol Griess Test [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Potential Biological Activities of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 24,25-Epoxydammar-20(21)-en-3-one is limited in publicly available literature. This guide extrapolates potential activities and mechanisms based on studies of structurally related dammarane-type triterpenoids, particularly those bearing an epoxide functionality. Further empirical validation is essential.
Introduction
This compound belongs to the dammarane (B1241002) class of tetracyclic triterpenoids. While this specific molecule is not extensively studied, the dammarane skeleton is a common motif in a variety of natural products exhibiting a wide range of biological activities. The presence of an epoxide ring and a ketone at position 3 suggests the potential for unique pharmacological properties. This document provides an in-depth overview of the likely biological activities of this compound by examining the established activities of its close structural analogs. The primary areas of potential activity for this compound class include anticancer, anti-inflammatory, antiviral, and antidiabetic effects.
Potential Biological Activities and Mechanisms
Cytotoxic (Anticancer) Activity
Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The introduction of an epoxide group can enhance this activity.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many dammarane derivatives induce programmed cell death in cancer cells. This is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3] This leads to the release of cytochrome c and the activation of caspase cascades (caspase-3 and -9).[3]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as the G1 or S phase, preventing cancer cell proliferation.[3][4] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their corresponding cyclins.[4]
-
Inhibition of Key Signaling Pathways: The anticancer effects of dammarane triterpenoids are often linked to the modulation of critical signaling pathways involved in cell survival, proliferation, and metastasis, including the PI3K/Akt, MAPK (ERK, JNK), and NF-κB pathways.[4][5]
Anti-inflammatory Activity
Several dammarane triterpenoids exhibit potent anti-inflammatory properties.[6][7][8]
Potential Mechanisms of Action:
-
Inhibition of NF-κB Pathway: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][9] By preventing the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[10]
-
Activation of Liver X Receptors (LXRs): Some dammarane triterpenoids act as agonists for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[7][11] Activation of LXRs can lead to the suppression of inflammatory responses.[11]
-
Modulation of STAT3 Pathway: The STAT3 signaling pathway is another target for the anti-inflammatory action of these compounds.[9]
Antiviral Activity
Dammarane triterpenoids have been reported to possess antiviral activities against a range of viruses.[2][12][13]
Potential Mechanisms of Action:
-
Inhibition of Viral Proteases: Some derivatives have been shown to inhibit viral proteases, such as HIV-1 protease, which are essential for viral replication.[12]
-
Interference with Viral Entry and Replication: These compounds can interfere with the early stages of viral infection, including viral adsorption and entry into host cells, as well as intracellular viral replication.[14]
Antidiabetic Activity
Certain epoxy dammarane triterpenoids have shown potential as antidiabetic agents.[10][15]
Potential Mechanisms of Action:
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can delay glucose absorption and reduce postprandial hyperglycemia.[10][15]
-
PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway. Its inhibition can enhance insulin sensitivity.[10][15]
Quantitative Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of some representative dammarane-type triterpenoids against various cancer cell lines. It is important to note that these are for related compounds and not for this compound itself.
| Compound Class | Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Dammarane Triterpenoid (B12794562) | Compound 15 (from Gymnosporia diversifolia) | A549 (Lung) | Not Specified | 10.65 - 14.28 | [16] |
| Dammarane Triterpenoid | Compound 15 (from Gymnosporia diversifolia) | Hep-G2 (Liver) | Not Specified | 10.65 - 14.28 | [16] |
| Dammarane Triterpenoid | Compound 15 (from Gymnosporia diversifolia) | MCF-7 (Breast) | Not Specified | 10.65 - 14.28 | [16] |
| Dammarane Triterpenoid Saponin | Bacopaside E | MDA-MB-231 (Breast) | MTT | Not Specified (Significant Cytotoxicity) | [17] |
| Dammarane Triterpenoid Saponin | Bacopaside VII | MDA-MB-231 (Breast) | MTT | Not Specified (Significant Cytotoxicity) | [17] |
| Dammarane Triterpenoid Derivative | Compound 4c | A549 (Lung) | Not Specified | 1.07 ± 0.05 | [3] |
| Epoxy Dammarane Triterpenoid Derivative | Compound 26 | - | α-glucosidase inhibition | 467.7 | [10][15] |
| Epoxy Dammarane Triterpenoid Derivative | Compound 26 | - | PTP1B inhibition | 269.1 | [10][15] |
| Epoxy Dammarane Triterpenoid Derivative | Compound 42 | - | PTP1B inhibition | 134.9 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic activity of triterpenoid compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
PrestoBlue™ Cell Viability Assay
This is a resazurin-based assay that is rapid and sensitive.
Principle: The blue, non-fluorescent resazurin (B115843) is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
PrestoBlue™ Addition: Add PrestoBlue™ reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method used to determine cell density.[19]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[19]
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Dye Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound.
Caption: PI3K/Akt signaling pathway in apoptosis.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow
Caption: General workflow for cytotoxic activity assessment.
Conclusion
While direct evidence is pending, the structural features of this compound strongly suggest its potential as a bioactive molecule. Based on the extensive research on related dammarane-type triterpenoids, this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, antiviral, and antidiabetic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to initiate and advance the study of this and similar natural products. Rigorous experimental validation is the necessary next step to confirm these potential biological activities and to elucidate the precise mechanisms of action.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) [mdpi.com]
- 3. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 6. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide for Cancer Researchers
An In-depth Exploration of a Promising Dammarane (B1241002) Triterpenoid
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 24,25-Epoxydammar-20(21)-en-3-one and related dammarane-type triterpenoids, with a focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.
Introduction: Dammarane Triterpenoids in Oncology
Dammarane-type triterpenoids are a class of natural products that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] These tetracyclic triterpenes, isolated from various plant species, have demonstrated cytotoxic effects against a range of cancer cell lines.[2] Among these, this compound stands out as a promising scaffold for the development of new chemotherapeutic agents. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and selective anticancer drugs.
Structure-Activity Relationship (SAR) Studies
The cytotoxic effects of dammarane-type triterpenoids are intricately linked to their structural features. Analysis of various analogs has revealed key functionalities that govern their anticancer potency.
A crucial determinant of cytotoxicity is the presence of a ketone group at the C-3 position of the dammarane scaffold.[3] Studies comparing compounds with a 3-keto group to those with a 3-hydroxyl group have consistently shown that the ketone functionality enhances cytotoxic activity.[2] This suggests that the electronic properties and geometry conferred by the sp2-hybridized carbon at C-3 are important for target interaction.
The side chain attached at C-17 also plays a significant role in the biological activity of these compounds. Modifications to the side chain, such as the presence and nature of oxygen-containing functional groups, can modulate cytotoxicity. For instance, the presence of a hydroperoxy group in the side chain has been shown to increase cytotoxic activity. Furthermore, an open side chain is generally associated with greater potency compared to a cyclized side chain.
The stereochemistry of the dammarane core and its substituents is another critical factor influencing biological activity. The spatial arrangement of functional groups can significantly impact the binding affinity of the molecule to its biological target.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound and related dammarane triterpenoids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [2] |
| Dammar-20(22)E,24-Diene-3β,6α,12β-Triol | - | - | [4] |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Colon) | 31.6 µg/mL | [4] |
| Ginsenoside-Rg18 | A549 (Lung) | ~100 | [5] |
Note: Direct IC50 values for this compound were not available in the searched literature. The data presented is for structurally similar compounds to infer potential activity.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of this compound and its analogs.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]
-
Washing: Wash the plates four to five times with tap water to remove TCA and excess medium components.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvest and Fixation: Harvest the treated cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI signal.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of dammarane triterpenoids is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Some dammarane triterpenoids have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased phosphorylation of Akt and its downstream targets.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival.[4] Dysregulation of this pathway is also frequently observed in cancer. The potential of this compound to modulate this pathway warrants further investigation.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Dammarane triterpenoids may trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Conclusion
This compound and its related dammarane triterpenoids represent a promising class of natural products for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural features, such as the C-3 keto group and the nature of the C-17 side chain, in dictating their cytotoxic potency. The detailed experimental protocols and an understanding of the potential molecular mechanisms involving key signaling pathways provide a solid foundation for further research in this area. Future studies should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth investigations into their precise molecular targets and mechanisms of action in various cancer models.
References
- 1. DNA damage and p53-mediated cell cycle arrest: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in androgen-independent mouse mammary cell line by 1, 25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Activities of Dammarane Triterpenoids: A Review of In Vitro and In Vivo Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants, including those of the Panax (ginseng) and Gynostemma species. These natural products have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. While specific research on "24,25-Epoxydammar-20(21)-en-3-one" is limited in the currently available literature, this technical guide will provide a comprehensive overview of the in vitro and in vivo effects of structurally related dammarane (B1241002) triterpenoids. This document will serve as a valuable resource for researchers and professionals in drug development by summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways. The primary focus will be on the anti-inflammatory and cytotoxic properties of this promising class of compounds.
In Vitro Effects of Dammarane Triterpenoids
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms underlying the biological activities of natural products. For dammarane triterpenoids, a substantial body of evidence from cell-based assays has demonstrated their potential as anti-inflammatory and anti-cancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of dammarane triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A study on dammarane triterpenes isolated from Dysoxylum tpongense demonstrated significant inhibitory effects on TNF-α induced NF-κB activation in HepG2 cells.[1][2] Specifically, aglinin C 3-acetate, aglinin C, and 24-epi-cabraleadiol showed dose-dependent inhibition with IC50 values of 12.45 ± 2.37 µM, 23.32 ± 3.25 µM, and 13.95 ± 1.57 µM, respectively.[1][2] Another study highlighted that certain dammarane triterpenoids inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells, with IC50 values ranging from 71.85 to 95.71 μM.[3]
Cytotoxic Activity
The cytotoxic potential of dammarane triterpenoids against various cancer cell lines has been extensively investigated. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
For instance, dammarane-type saponins (B1172615) from heat-processed Gynostemma pentaphyllym exhibited cytotoxic activity against human lung adenocarcinoma A549 cells.[4] Structure-activity relationship studies indicated that the presence of a hydroxyl group at C-2 and a double bond at C20(21) or C20(22) are important for this activity.[4] Another study on dammarane triterpenoids from Gymnosporia diversifolia reported moderate cytotoxicity against A549, Hep-G2, and MCF-7 human cancer cell lines, with IC50 values ranging from 10.65 to 47.78 μM.[3] Furthermore, some nor-dammarane triterpenoids have been evaluated for their in vitro cytotoxic activities against A549, SK-OV-3, SKMEL-2, and HCT15 tumor cell lines.[5]
Table 1: In Vitro Anti-inflammatory Activity of Dammarane Triterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Aglinin C 3-acetate | HepG2 | TNF-α induced NF-κB activation | 12.45 ± 2.37 | [1][2] |
| Aglinin C | HepG2 | TNF-α induced NF-κB activation | 23.32 ± 3.25 | [1][2] |
| 24-epi-cabraleadiol | HepG2 | TNF-α induced NF-κB activation | 13.95 ± 1.57 | [1][2] |
| Dammarane Triterpenoid (B12794562) Mix | RAW 264.7 | Nitric Oxide (NO) Production | 71.85 - 95.71 | [3] |
Table 2: In Vitro Cytotoxic Activity of Dammarane Triterpenoids
| Compound/Extract | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Dammarane-type saponins | A549, H1299, T24, SH-SY5Y, K562 | Moderate Activity | [6] |
| Dammarane triterpenoids | A549, Hep-G2, MCF-7 | 10.65 - 47.78 | [3] |
| Nor-dammarane triterpenoids | A549, SK-OV-3, SKMEL-2, HCT15 | Not specified | [5] |
| Dammarane triterpenoids | MCF-7, B16-F10 | > 100 | [7] |
In Vivo Effects of Dammarane Triterpenoids
In vivo studies in animal models are crucial for validating the therapeutic potential of compounds identified through in vitro screening. Several dammarane triterpenoids have demonstrated promising anti-inflammatory and anti-cancer effects in preclinical animal models.
Anti-inflammatory Activity
The in vivo anti-inflammatory properties of dammarane-type triterpenoids have been evaluated in models of skin inflammation and atherosclerosis. For example, a study involving a mouse model of oxazolone-induced allergic contact dermatitis was used to guide structure-activity relationship studies of synthetic dammarane-type triterpenoids with anti-inflammatory activity.[8][9] Another novel synthesized dammarane triterpenoid, CKN, demonstrated remarkable preventive effects against the formation of atherosclerosis in ApoE−/− mice by activating the LXRα pathway, which plays a role in cholesterol metabolism and inflammation.[10]
Anti-cancer Activity
The anti-tumor efficacy of dammarane triterpenoids has been assessed in various cancer xenograft models. These studies have provided evidence for their ability to inhibit tumor growth and proliferation in a living organism. For instance, ginsenoside-Rg18, a dammarane-type triterpene, was shown to inhibit the proliferation of human non-small cell lung cancer A549 cells by inducing G1 phase arrest.[11] While specific in vivo tumor growth inhibition data with dosage and outcomes are not detailed in the provided search results, the general consensus is that these compounds hold potential as anti-cancer agents.[12][13]
Table 3: In Vivo Biological Activities of Dammarane Triterpenoids
| Compound/Derivative | Animal Model | Disease Model | Key Findings | Reference |
| Synthetic Dammarane Triterpenoids | Mouse | Oxazolone-induced allergic contact dermatitis | Demonstrated anti-inflammatory activity | [8][9] |
| CKN (synthesized dammarane triterpenoid) | ApoE−/− Mouse | Atherosclerosis | Prevented atherosclerotic lesion formation via LXRα activation | [10] |
| Ginsenoside-Rg18 | Not specified | Non-small cell lung cancer | Inhibited cancer cell proliferation | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dammarane triterpenoid compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined as the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Model (Oxazolone-Induced Contact Dermatitis)
This model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Sensitization: Mice are sensitized by applying a solution of oxazolone (B7731731) to a shaved area of the abdomen.
-
Challenge: Several days later, a lower concentration of oxazolone is applied to the ear to elicit an inflammatory response (ear swelling).
-
Treatment: The test compound (dammarane triterpenoid) is applied topically to the ear before or after the oxazolone challenge.
-
Measurement: Ear swelling is measured at different time points using a caliper. The percentage of inhibition of inflammation is calculated by comparing the ear swelling in the treated group to the vehicle-treated control group.
Signaling Pathways and Visualizations
Dammarane triterpenoids exert their biological effects by modulating complex intracellular signaling pathways. The NF-κB and MAPK pathways are central to both inflammation and cancer, making them key targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Dammarane triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. Dysregulation of this pathway is often implicated in cancer. Some dammarane triterpenoids have been found to modulate MAPK signaling, contributing to their anti-cancer effects.[11]
Caption: Modulation of the MAPK signaling pathway by dammarane triterpenoids.
Conclusion
Dammarane-type triterpenoids represent a rich source of bioactive molecules with significant potential for the development of novel therapeutics, particularly in the areas of inflammation and oncology. While direct experimental data on "this compound" is not extensively available, the broader class of dammarane triterpenoids consistently demonstrates promising anti-inflammatory and cytotoxic effects in both in vitro and in vivo models. Their mechanisms of action often involve the modulation of critical signaling pathways such as NF-κB and MAPK. The information compiled in this technical guide, including the summarized data, experimental protocols, and pathway diagrams, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products. Future research should focus on elucidating the specific activities and mechanisms of individual dammarane triterpenoids, including "this compound", to unlock their full therapeutic promise.
References
- 1. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dammarane-type saponins from heat-processed Gynostemma pentaphyllum show fortified activity against A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic nor-dammarane triterpenoids from Dysoxylum hainanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dammarane-type saponins from Gynostemma pentaphyllum and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) class. While specific research on this particular compound is limited, the broader family of dammarane-type triterpenoids, especially those isolated from plants of the Aglaia genus, has garnered significant scientific interest due to a wide array of promising biological activities. These activities include cytotoxic, anti-inflammatory, and antidiabetic effects, making them attractive candidates for drug discovery and development.
This technical guide provides a comprehensive overview of this compound and its structurally related derivatives. Due to the limited availability of data for the specific title compound, this guide will draw upon research on closely related epoxydammarane and dammarane triterpenoids to present a thorough understanding of their chemical properties, biological activities, and underlying mechanisms of action.
Chemical Properties and Synthesis
This compound has the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol . A key structural feature is the epoxide ring at the C24-C25 position of the side chain, which is often associated with the biological activity of these compounds.
One potential synthetic route to this compound is through the oxidation of its precursor, Dammar-20(21)-en-3,24,25-triol.
Biological Activity and Therapeutic Potential
Dammarane-type triterpenoids have demonstrated a variety of pharmacological effects. The cytotoxic and anti-inflammatory activities are of particular interest in the context of drug development.
Cytotoxic Activity
Numerous studies have highlighted the cytotoxic potential of dammarane derivatives against various cancer cell lines. The presence and nature of functional groups on the dammarane skeleton and its side chain play a crucial role in determining the potency of these compounds.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| (20S)-20-hydroxydammar,24-en-3-on | B16-F10 (Melanoma) | Cytotoxic | 21.55 ± 0.25 | |
| 20S,24S-epoxy-3α,25-dihydroxydammarane | P-388 (Murine Leukemia) | Cytotoxic | 23.96 | [1] |
| 3α-acetyl-20S,24S-epoxy-3α,25-dihydroxydammarane | P-388 (Murine Leukemia) | Cytotoxic | 8.14 | [1] |
| Gymnosporone A | A549 (Lung), Hep-G2 (Liver), MCF-7 (Breast) | Cytotoxic | 10.65 - 47.78 | [2] |
| Gymnosporone B | A549 (Lung), Hep-G2 (Liver), MCF-7 (Breast) | Cytotoxic | 10.65 - 47.78 | [2] |
| Aglinin C 3-acetate | HepG2 (Liver) | Anti-inflammatory (NF-κB inhibition) | 12.45 ± 2.37 | [3] |
| 24-epi-cabraleadiol | HepG2 (Liver) | Anti-inflammatory (NF-κB inhibition) | 13.95 ± 1.57 | [3] |
Anti-inflammatory Activity
Several dammarane-type triterpenoids exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[3]
| Compound | Cell Line | Bioassay | IC₅₀ (µM) | Reference |
| Aglinin C 3-acetate | HepG2 | TNF-α induced NF-κB activation | 12.45 ± 2.37 | [3] |
| Aglinin C | HepG2 | TNF-α induced NF-κB activation | 23.32 ± 3.25 | [3] |
| 24-epi-cabraleadiol | HepG2 | TNF-α induced NF-κB activation | 13.95 ± 1.57 | [3] |
| Dammarane Triterpenoid | RAW 264.7 | NO production inhibition | 71.85 - 95.71 | [2] |
Signaling Pathways
The biological effects of dammarane triterpenoids are often attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several dammarane triterpenoids have been shown to exert their cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Ghost in the Phytochemical Landscape: A Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one
For Immediate Release
[CITY, State] – [Date] – In the vast and intricate world of natural products, the dammarane (B1241002) triterpenoids represent a class of compounds with significant therapeutic potential. This whitepaper delves into the current, albeit limited, understanding of a specific member of this family, 24,25-Epoxydammar-20(21)-en-3-one. While the history of its discovery remains elusive in the public domain, this guide provides a comprehensive overview of its chemical identity, inferred biological relevance based on structurally similar compounds, and proposed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the underexplored corners of phytochemistry.
Introduction to Dammarane Triterpenoids
Dammarane-type triterpenoids are a class of tetracyclic triterpenes that form the structural backbone of many bioactive compounds found in the plant kingdom. First isolated from dammar resin, these molecules are particularly abundant in plants of the Panax (ginseng) and Aglaia genera. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, have made them a focal point of natural product research. The core dammarane skeleton can be extensively modified with various functional groups, leading to a vast array of derivatives with unique biological profiles.
A Specter in the Literature: The Profile of this compound
Despite its availability from commercial suppliers, a detailed scientific dossier on this compound, including its initial discovery and isolation, is conspicuously absent from peer-reviewed literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 63543-52-2, and a molecular formula of C₃₀H₄₈O₂. A certificate of analysis from a commercial source confirms its structure through ¹H-NMR spectroscopy and indicates it is a crystalline solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63543-52-2 | Commercial Suppliers |
| Molecular Formula | C₃₀H₄₈O₂ | Commercial Suppliers |
| Molecular Weight | 440.7 g/mol | Calculated |
| Physical Description | Crystalline solid | Certificate of Analysis |
| Purity | ≥98% | Certificate of Analysis |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | Certificate of Analysis |
Inferred History and Discovery
Given the lack of a specific discovery paper, the history of this compound can be inferred from the broader context of dammarane triterpenoid (B12794562) research. Numerous structurally related compounds have been isolated from the stem bark and twigs of plants belonging to the Aglaia genus, such as Aglaia elliptica and Aglaia perviridis.[1][2][3][4] It is highly probable that this compound was also isolated from a similar natural source, likely as a minor constituent, which may explain the absence of a dedicated publication.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been explicitly reported. However, based on the activities of structurally analogous dammarane triterpenoids from Aglaia species, we can hypothesize its potential therapeutic effects. Many dammarane derivatives exhibit significant cytotoxicity against various cancer cell lines and inhibitory activity against enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant targets in diabetes research.[1][5]
For instance, compounds isolated from Aglaia perviridis have shown potent α-glucosidase inhibition, with IC₅₀ values significantly lower than the positive control, acarbose.[5] Furthermore, several dammarane triterpenoids from Aglaia elliptica have demonstrated cytotoxic effects against MCF-7 breast cancer and B16-F10 melanoma cell lines.[1][3][4] The presence of an epoxide ring, as in this compound, is a common feature in bioactive natural products and may contribute to its cytotoxic potential through covalent modification of biological macromolecules.
Based on these findings, a hypothetical signaling pathway for the potential anticancer activity of this compound could involve the induction of apoptosis through the modulation of key cellular regulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally diverse dammarane-derived triterpenoids from the twigs of Aglaia perviridis Hiern and their α-glucosidase and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid (B12794562). Dammarane (B1241002) triterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects, making them attractive scaffolds for drug discovery.[1][2][3] The synthesis protocol outlined herein is a two-step process involving the oxidation of a C-3 hydroxyl group followed by the epoxidation of a C-20(21) double bond. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug development. Additionally, this note explores the biological context of dammarane triterpenoids, focusing on their role in modulating key signaling pathways such as NF-κB and apoptosis.
Synthesis Overview
The synthesis of this compound can be achieved from a suitable dammarane-type precursor, such as Dammar-20(21)-en-3,24,25-triol, which can be isolated from various plant sources.[4] The proposed synthetic route involves two key transformations:
-
Jones Oxidation: The secondary alcohol at the C-3 position of the dammarane skeleton is oxidized to a ketone. Jones oxidation is a robust and well-established method for this transformation in triterpenoid chemistry.[3][5][6]
-
Epoxidation: The alkene in the side chain is converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), a versatile and widely used reagent for epoxidations.[7][8][9]
Caption: General two-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Jones Oxidation of Dammarane Precursor
This protocol describes the oxidation of the 3β-hydroxyl group of a dammarane triterpenoid to a 3-keto group.
Materials:
-
Dammarane precursor (e.g., Dammar-20(21)-en-3,24,25-triol)
-
Acetone (B3395972) (anhydrous)
-
Jones Reagent (Chromium trioxide (CrO₃) in aqueous sulfuric acid (H₂SO₄))[10][11]
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (200-300 mesh)[12]
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve the dammarane precursor (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction mixture will change color from orange to green, indicating the oxidation of Cr(VI) to Cr(III).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding isopropanol dropwise until the green color persists.
-
Warm the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the desired 3-keto-dammarane intermediate.[13]
Protocol 2: Epoxidation of the Dammarane Intermediate
This protocol details the epoxidation of the C-20(21) double bond of the dammarane intermediate.
Materials:
-
3-keto-dammarane intermediate from Protocol 1
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (200-300 mesh)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve the 3-keto-dammarane intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Further wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.[7]
Data Presentation
Table 1: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Duration |
| 1 | Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | 1-2 hours |
| 2 | Epoxidation | m-CPBA | Dichloromethane | Room Temp. | 2-4 hours |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [10] |
| Molecular Weight | 440.70 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| ¹H NMR (CDCl₃) | Consistent with dammarane skeleton and epoxide formation | [12][15] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~217 ppm), Epoxide carbons (~58-65 ppm) | [12][15] |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 441.37 | Calculated |
Biological Context and Signaling Pathways
Dammarane-type triterpenoids have been shown to possess significant anti-inflammatory and anti-cancer properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity via NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[16] In inflammatory conditions, NF-κB is activated and translocates to the nucleus. Several dammarane triterpenoids have been shown to inhibit this pathway, thereby reducing the inflammatory response.[4][17]
Caption: Inhibition of the TNF-α-induced NF-κB signaling pathway by dammarane triterpenoids.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many dammarane triterpenoids exert their anti-cancer effects by inducing apoptosis.[1] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[18][19]
References
- 1. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 19. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the analytical standards and methods for the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. This document includes protocols for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as information on a potential signaling pathway.
Analytical Standards
A certified analytical standard is crucial for the accurate identification and quantification of this compound.
Product Information:
| Parameter | Details |
| Product Name | This compound |
| CAS Number | 63543-52-2 |
| Molecular Formula | C₃₀H₄₈O₂ |
| Purity | ≥98% |
| Physical Description | Crystalline solid |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C) |
| Shelf Life | 2 years under proper storage conditions |
Note: It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for detailed information on purity and characterization data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general method for the quantification of this compound, based on established methods for related dammarane (B1241002) triterpenoids. Method optimization and validation are recommended for specific matrices.
2.1.1. Instrumentation and Columns:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable starting point. For resolving complex mixtures or isomers, a C30 column may provide better selectivity.
2.1.2. Reagents and Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for improving peak shape)
-
This compound analytical standard
2.1.3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Extraction (from plant material):
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol or ethanol (B145695) using ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
2.1.4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid (optional) B: Acetonitrile |
| Gradient | 70-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm or Charged Aerosol Detector |
2.1.5. Quantitative Data (Representative):
The following table presents representative data for the HPLC analysis of a similar triterpenoid. Actual values for this compound must be determined experimentally.
| Parameter | Value |
| Retention Time | ~15-20 min (highly dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | 95-105% |
| Precision (RSD%) | < 2% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the structural confirmation of this compound. Due to the low volatility of triterpenoids, derivatization is often necessary.
2.2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
A low-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
2.2.2. Reagents and Solvents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Hexane (B92381) (GC grade)
2.2.3. Sample Preparation (Derivatization):
-
Evaporate a solution of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
Evaporate the solvent and redissolve the residue in hexane for injection.
2.2.4. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C for 2 min, then ramp to 300 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
GC-MS Derivatization and Analysis Workflow
Caption: A typical workflow for the derivatization and GC-MS analysis of triterpenoids.
Potential Signaling Pathway Involvement
While the direct biological activity of this compound is not yet extensively documented, other dammarane-type triterpenoids, such as certain ginsenosides, have been shown to interact with the Liver X Receptor alpha (LXRα) pathway.[1] LXRα is a nuclear receptor that plays a key role in cholesterol homeostasis and inflammation.[1]
Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).[1] This suggests a potential mechanism by which dammarane triterpenoids may exert anti-atherosclerotic effects.[1]
Hypothesized LXRα Signaling Pathway for Dammarane Triterpenoids
Caption: A diagram illustrating the hypothesized activation of the LXRα pathway by dammarane triterpenoids.
References
Application Notes and Protocols for Cell-Based Assays of 24,25-Epoxydammar-20(21)-en-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562). Compounds in this class have garnered significant interest for their diverse pharmacological activities, including potential anticancer and anti-inflammatory properties. This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory effects of this compound, based on established methodologies for structurally related dammarane (B1241002) triterpenoids.
Cytotoxicity Assays
The evaluation of cytotoxic activity is a critical first step in assessing the therapeutic potential of a compound. Assays using resazurin-based reagents (like PrestoBlue) or WST salts (like CCK-8) are common methods for determining cell viability.
Quantitative Data Summary for Related Dammarane Triterpenoids
The following table summarizes the cytotoxic activity of various dammarane-type triterpenoids against different cell lines, providing a reference for expected potency.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dammar-20(21)-en-3,24,25-triol (DMT) | HL-60 (promyelocytic leukemia) | Not Specified | 10 - 30 | [1] |
| Dammar-20(21)-en-3,24,25-triol (DMT) | HepG2 (hepatocellular carcinoma) | Not Specified | 10 - 30 | [1] |
| 20S-hydroxydammar-24-en-3-on | MCF-7 (breast cancer) | PrestoBlue | > 100 | [2][3] |
| 20S-hydroxydammar-24-en-3-on | B16-F10 (melanoma) | PrestoBlue | > 100 | [2][3] |
| Novel Dammarane Triterpenoid (CKN) | RAW 264.7 (macrophages) | CCK-8 | Non-toxic at 3, 10, 30 µM | [4] |
| 6'-malonyl formyl ginsenoside F1 | HL-60 | MTT | 16.74 | [5] |
| 6'-malonyl formyl ginsenoside F1 | MGC80-3 | MTT | 29.51 | [5] |
| 6'-malonyl formyl ginsenoside F1 | Hep-G2 | MTT | 20.48 | [5] |
| Gypensapogenin H | DU145 (prostate cancer) | Not Specified | Significant Inhibition | [6] |
| Gypensapogenin H | 22RV-1 (prostate cancer) | Not Specified | Significant Inhibition | [6] |
Experimental Protocol: Cytotoxicity Assay using Resazurin-Based Reagent
This protocol is adapted from methodologies used for other dammarane triterpenoids.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer and normal cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, B16-F10) and a normal cell line (e.g., CV-1).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Resazurin-based cell viability reagent (e.g., PrestoBlue).
-
96-well cell culture plates.
-
Phosphate Buffered Saline (PBS).
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Workflow Diagram:
Caption: Workflow for the cytotoxicity assay.
Anti-inflammatory Assays
Dammarane triterpenoids have been shown to possess anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory mediators.
Quantitative Data Summary for Related Compounds
| Compound | Cell Line | Mediator Measured | Effect | Reference |
| Dammar-20(21)-en-3,24,25-triol (DMT) | LPS-stimulated macrophages | TNF-α, IL-6 | Significant reduction | [1] |
| Novel Dammarane Triterpenoid (CKN) | ox-LDL-stimulated macrophages | TNF-α, IL-1β | Reduction | [4] |
| Pyranocoumarin derivative 2 | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | IC50: 33.37 µM | [7] |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its effect on cytokine production in macrophages.
Objective: To determine if this compound can inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete RPMI-1640 medium.
-
Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
ELISA kits for TNF-α and IL-6.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the percentage of inhibition.
-
Workflow Diagram:
Caption: Workflow for the anti-inflammatory assay.
Signaling Pathway Analysis
Understanding the mechanism of action of a compound is crucial. For dammarane triterpenoids, pathways such as the LXRα (Liver X Receptor alpha) have been implicated in their anti-atherosclerotic effects. A cellular thermal shift assay (CETSA) can be used to confirm target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to verify the binding of this compound to a target protein like LXRα.[4]
Objective: To determine if this compound directly binds to and stabilizes its target protein in a cellular context.
Materials:
-
Relevant cell line (e.g., RAW 264.7).
-
Lysis buffer.
-
This compound.
-
DMSO (vehicle control).
-
Heat block or PCR machine.
-
Western blotting reagents and antibodies for the target protein.
Procedure:
-
Cell Lysis:
-
Collect and lyse the cells.
-
-
Compound Treatment:
-
Divide the cell lysate into two groups: one treated with this compound and the other with DMSO.
-
-
Heating:
-
Aliquot the treated lysates and heat them at a range of temperatures (e.g., 45-69°C) for a short period (e.g., 2 minutes).
-
-
Centrifugation:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatants and analyze the amount of soluble target protein by Western blotting.
-
-
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Signaling Pathway Diagram:
Caption: Inhibition of LPS-induced inflammatory pathway.
References
- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 6. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
Application Notes & Protocols for Anti-inflammatory Assays of Dammarane-type Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dammarane (B1241002) Triterpenoids and Inflammation
Dammarane-type triterpenoids are a class of natural products that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The inflammatory process is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).[4][5][6]
Many dammarane triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting these pathways.[5][6][7] This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory potential of compounds like "24,25-Epoxydammar-20(21)-en-3-one".
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening tool to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ incubator.[8]
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[8][9]
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
-
Nitric Oxide Assay (Griess Assay):
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[8]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration.
-
Data Presentation: Inhibition of NO Production by Dammarane Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| Compound 7 (3,4-seco-dammarane) | RAW 264.7 | 11.23 | [4] |
| Compound 8 (3,4-seco-dammarane) | RAW 264.7 | 8.23 | [4] |
| Compound 10 (3,4-seco-dammarane) | RAW 264.7 | 9.76 | [4] |
| Compound 11 (3,4-seco-dammarane) | RAW 264.7 | 9.34 | [4] |
| Ginsenoside Rd | RAW 264.7 | Not specified, but significant inhibition | [11] |
| Ginsenoside Rg1 | RAW 264.7 | Not specified, but significant inhibition | [11] |
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of the test compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Protocol:
-
Cell Stimulation: Seed and treat RAW 264.7 cells with the test compound and LPS as described in the nitric oxide assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13]
Data Presentation: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Concentration | % Inhibition | Reference |
| Ginsenoside Compound K | TNF-α | RAW 264.7 | 20 µg/mL | ~50% | [12] |
| Ginsenoside Compound K | IL-1β | RAW 264.7 | 20 µg/mL | ~40% | [12] |
| Ginsenoside Compound K | IL-6 | RAW 264.7 | 20 µg/mL | ~60% | [12] |
| Blackened Jujube Polysaccharide | TNF-α | RAW 264.7 | 400 µg/mL | ~75% | [14] |
| Blackened Jujube Polysaccharide | IL-1β | RAW 264.7 | 400 µg/mL | ~70% | [14] |
| Blackened Jujube Polysaccharide | IL-6 | RAW 264.7 | 400 µg/mL | ~70% | [14] |
Analysis of NF-κB Signaling Pathway
Dammarane triterpenoids often inhibit the NF-κB pathway, a central regulator of inflammation.[5][6]
Experimental Workflow for NF-κB Pathway Analysis
Caption: Workflow for analyzing NF-κB pathway modulation.
Experimental Protocol (Western Blot):
-
Cell Lysis: After treatment with the test compound and LPS, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation: Inhibition of NF-κB Activation by Dammarane Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) for NF-κB Inhibition | Reference |
| Aglinin C 3-acetate | HepG2 | 12.45 | [1] |
| 24-epi-cabraleadiol | HepG2 | 13.95 | [1] |
| Ginsenoside Rd | HepG2 | 12.05 | [15] |
| Ginsenoside Km | HepG2 | 8.84 | [15] |
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[16][17]
Signaling Pathway in Carrageenan-Induced Inflammation
Caption: Mediators in carrageenan-induced paw edema.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg + carrageenan).
-
Group 4-X: Test compound (various doses) + carrageenan.
-
-
Dosing: Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]
-
Measurement: Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation: Effect on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Time (h) | Paw Volume (mL) | % Inhibition |
| Control | - | 3 | 0.55 ± 0.04 | - |
| Carrageenan | - | 3 | 1.25 ± 0.08 | 0% |
| Indomethacin | 10 | 3 | 0.75 ± 0.05 | 40% |
| Test Compound | 50 | 3 | (Experimental Value) | (Calculated Value) |
| Test Compound | 100 | 3 | (Experimental Value) | (Calculated Value) |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
Conclusion
The protocols and methods described provide a robust framework for evaluating the anti-inflammatory properties of "this compound" and other novel dammarane triterpenoids. A combination of in vitro assays to elucidate the mechanism of action and in vivo models to confirm efficacy is crucial for the comprehensive characterization of these promising anti-inflammatory agents. The consistent finding that related dammarane triterpenoids modulate the NF-κB pathway suggests this would be a primary target for investigation.
References
- 1. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 10. The effects of dithiaden on nitric oxide production by RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Acidic Polysaccharide with Anti-Inflammatory Effects from Blackened Jujube: Conformation and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antiviral Activity Screening of 24,25-Epoxydammar-20(21)-en-3-one
Disclaimer: As of December 2025, no specific studies detailing the antiviral activity, quantitative data (e.g., IC50, EC50), or mechanism of action for 24,25-Epoxydammar-20(21)-en-3-one have been publicly documented. The following application notes and protocols are therefore based on the general antiviral properties of the broader class of dammarane-type triterpenoids and established methodologies for antiviral screening. These guidelines are intended to serve as a foundational framework for researchers initiating investigations into the antiviral potential of this specific compound.
Introduction
Dammarane-type triterpenoids, isolated from various medicinal plants such as Panax ginseng, Ganoderma lucidum, and Gynostemma pentaphyllum, have demonstrated a range of biological activities, including potential antiviral effects.[1][2] These compounds have been reported to interfere with viral life cycle stages, including viral entry and replication, against viruses such as Enterovirus 71 (EV71) and Dengue virus.[3][4] this compound belongs to this class of molecules and thus warrants investigation for its potential as an antiviral agent.
This document provides detailed protocols for the initial screening and characterization of the antiviral activity of this compound. The described assays—Plaque Reduction Assay, TCID50 Assay, and Reporter Gene Assay—are standard methods in virology for quantifying viral infectivity and the efficacy of antiviral compounds.
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for data collection and organization during experimental work.
Table 1: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Method |
| e.g., Vero | Data to be determined | e.g., MTT Assay |
| e.g., A549 | Data to be determined | e.g., MTT Assay |
| e.g., Huh-7 | Data to be determined | e.g., MTT Assay |
CC50: 50% cytotoxic concentration
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | SI (CC50/EC50) | Assay Method |
| e.g., Dengue Virus | e.g., Vero | Data to be determined | Data to be determined | Plaque Reduction Assay |
| e.g., Enterovirus 71 | e.g., RD | Data to be determined | Data to be determined | TCID50 Assay |
| e.g., Influenza A Virus | e.g., MDCK | Data to be determined | Data to be determined | Reporter Gene Assay |
EC50: 50% effective concentration; SI: Selectivity Index
Experimental Protocols
Plaque Reduction Assay
This assay is a fundamental method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.
a. Materials
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.
-
Virus stock with a known titer.
-
This compound stock solution (in DMSO, for example).
-
Culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
b. Protocol
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection:
-
Aspirate the culture medium from the cells and wash with PBS.
-
In separate tubes, pre-incubate the virus inoculum with each compound dilution for 1 hour at 37°C. Include a virus control (virus with medium only) and a cell control (medium only).
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the inoculum.
-
Gently add the semi-solid overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash with water and air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against the stained cell monolayer.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
TCID50 (50% Tissue Culture Infective Dose) Assay
This assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It is useful for viruses that do not form clear plaques.
a. Materials
-
Host cells susceptible to the virus in a 96-well plate.
-
Virus stock.
-
Serial dilutions of this compound.
-
Culture medium.
b. Protocol
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.
-
Virus and Compound Preparation:
-
Prepare serial 10-fold dilutions of the virus stock.
-
Prepare different concentrations of this compound.
-
-
Infection and Treatment:
-
Mix a standard amount of virus (e.g., 100 TCID50) with each compound concentration and incubate for 1 hour at 37°C.
-
Add the mixtures to the cell monolayers in replicate wells.
-
Include a virus control (virus only) and a cell control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator and observe daily for CPE for 3-7 days.
-
Scoring: Score each well as positive or negative for CPE.
-
Calculation:
-
Determine the TCID50 using the Reed-Muench or Spearman-Karber method.
-
Calculate the percentage of inhibition of CPE for each compound concentration.
-
Determine the EC50 value.
-
Reporter Gene Assay
This high-throughput assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or GFP). Antiviral activity is measured by the reduction in reporter gene expression.
a. Materials
-
Host cells compatible with the reporter virus.
-
Recombinant reporter virus.
-
This compound.
-
Culture medium.
-
Reagents for detecting the reporter signal (e.g., luciferase substrate).
-
Luminometer or fluorescence plate reader.
b. Protocol
-
Cell Seeding: Seed host cells in an opaque-walled 96-well plate (for luciferase) or a clear-bottomed plate (for GFP).
-
Treatment and Infection:
-
Add serial dilutions of this compound to the cells.
-
Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
Include virus and cell controls.
-
-
Incubation: Incubate the plate at 37°C for a period appropriate for reporter gene expression (e.g., 24-72 hours).
-
Signal Detection:
-
For luciferase assays, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.
-
For GFP assays, measure fluorescence using a fluorescence plate reader or microscope.
-
-
Calculation: Calculate the percentage of inhibition of reporter signal for each compound concentration and determine the EC50 value.
Visualizations
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be inhibited by an antiviral compound.
Caption: General workflow for in vitro antiviral activity screening.
Caption: Hypothetical inhibition of viral replication by a dammarane (B1241002) triterpenoid.
References
- 1. Antiviral Potential of the Genus Panax: An updated review on their effects and underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral effects of two Ganoderma lucidum triterpenoids against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 24,25-Epoxydammar-20(21)-en-3-one in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Effective in vitro evaluation of this compound requires standardized protocols for its solubilization, formulation, and application in cell-based assays. These application notes provide detailed procedures for the preparation and use of this compound in in vitro studies, ensuring reproducibility and accuracy of experimental results.
Solubility and Formulation
Table 1: Solvent Recommendations for this compound
| Solvent | Suitability for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing agent for dammarane (B1241002) triterpenoids. Prepare high-concentration stock solutions (e.g., 10-50 mM). Store at -20°C or -80°C. |
| Ethanol (EtOH) | Recommended | Good alternative to DMSO. May be preferred for certain cell lines sensitive to DMSO. |
| Methanol (MeOH) | Suitable | Can be used for initial solubilization, but less common for cell culture applications. |
| Phosphate-Buffered Saline (PBS) | Not Recommended | Poor solubility. Do not use for preparing stock solutions. |
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound (Molecular Weight: 440.7 g/mol ) for your desired stock concentration and volume.
-
Aseptically weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with cell culture medium to the desired final concentrations for your experiment. It is crucial to perform serial dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
In Vitro Cytotoxicity Assessment
Several assays can be employed to determine the cytotoxic effects of this compound on various cell lines. The choice of assay depends on the specific research question and the cell type being studied.
Table 2: Recommended Cytotoxicity Assay Parameters
| Assay | Principle | Typical Concentration Range | Incubation Time |
| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt | 1 - 100 µM | 24 - 72 hours |
| SRB Assay | Measures total protein content | 1 - 100 µM | 24 - 72 hours |
| CellTiter-Glo® | Quantifies ATP as an indicator of viable cells | 1 - 100 µM | 24 - 72 hours |
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar dammarane-type triterpenoids suggest potential involvement of several key pathways in their biological activities.
Caption: Potential signaling pathways modulated by dammarane triterpenoids.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro evaluation.
Conclusion
These application notes provide a foundational framework for the in vitro investigation of this compound. Adherence to these protocols will facilitate the generation of reliable and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this and other dammarane-type triterpenoids. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Application Notes and Protocols for Animal Studies of Dammarane Titerpenoids
Disclaimer: No specific dosage information for "24,25-Epoxydammar-20(21)-en-3-one" in animal studies was found in the reviewed literature. The following application notes and protocols are based on studies conducted with structurally related dammarane (B1241002) triterpenoids. Researchers should use this information as a guide and conduct dose-finding studies to determine the optimal and safe dosage for "this compound".
Introduction
Dammarane triterpenoids are a class of tetracyclic triterpenoids widely distributed in plants and known for their diverse pharmacological activities.[1] These compounds have shown potential in various therapeutic areas, including cancer treatment, neuroprotection, and as anti-inflammatory agents.[2][3][4] "this compound" belongs to this class of compounds.[5][] This document provides a summary of dosages and experimental protocols from animal studies involving related dammarane triterpenoids to guide future research.
Quantitative Data Summary
The following tables summarize the dosages of various dammarane triterpenoids used in different animal models. This data can serve as a reference for designing initial dose-ranging studies for "this compound".
Table 1: Intravenous Administration of Dammarane Triterpenoids in Rats
| Compound | Animal Model | Dosage | Key Pharmacokinetic Parameters | Reference |
| Protopanaxatriol (B1242838) (PPT) | Sprague-Dawley Rats | 30 mg/kg | t1/2: 0.80 h, CL: 4.27 L/h/kg | [7] |
| Protopanaxadiol (PPD) | Sprague-Dawley Rats | 30 mg/kg | t1/2: 6.25 h, CL: 0.98 L/h/kg | [7] |
| Pterocephin A | Wistar Rats | 10 mg/kg | t1/2: 13.797 h | [8] |
Table 2: Oral/Intragastric Administration of Dammarane Triterpenoids in Rats
| Compound | Animal Model | Dosage | Bioavailability | Key Findings | Reference |
| Dammarane Sapogenins (DS) | Sprague-Dawley Rats | 37.5 mg/kg, 75 mg/kg | Not Reported | Improved depressive-like behaviors and cognitive dysfunction. | [9] |
| Protopanaxatriol (PPT) | Sprague-Dawley Rats | 75 mg/kg | 3.69% | Rapid absorption (Tmax: 0.58 h). | [7] |
| Protopanaxadiol (PPD) | Sprague-Dawley Rats | 75 mg/kg | 48.12% | Slower absorption (Tmax: 1.82 h). | [7] |
| Pterocephin A | Wistar Rats | 60 mg/kg | < 1% | Slow metabolism and long clearance time. | [8] |
Table 3: Intraperitoneal Administration of a Dammarane Triterpenoid (B12794562) in Mice
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| CKN (a novel dammarane triterpenoid) | ApoE-/- Mice | 3 mg/kg | 10 weeks (daily) | Alleviated atherosclerosis by activating the LXRα pathway. | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for dammarane triterpenoids. These can be adapted for studies with "this compound".
-
Objective: To determine the pharmacokinetic profile of a dammarane triterpenoid after intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Protocol:
-
Animal Preparation: Fast rats overnight with free access to water before drug administration.
-
Intravenous (i.v.) Administration: Administer the compound (e.g., 30 mg/kg of Dammarane Sapogenins) dissolved in a suitable vehicle via the tail vein.[7]
-
Oral (p.o.) Administration: Administer the compound (e.g., 75 mg/kg of Dammarane Sapogenins) dissolved in a suitable vehicle by oral gavage.[7]
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the compound in plasma samples using a validated analytical method such as LC-MS.[7]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, Cmax, Tmax, and bioavailability) using appropriate software.
-
-
Objective: To evaluate the therapeutic effect of a dammarane triterpenoid on atherosclerosis.
-
Animal Model: Male C57BL/6 ApoE-/- mice (8 weeks old).[10]
-
Protocol:
-
Induction of Atherosclerosis: Feed mice a high-fat and high-choline diet for a specified period (e.g., 10 weeks).[10]
-
Animal Grouping: Randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer the dammarane triterpenoid (e.g., 3 mg/kg of CKN) or vehicle control via intraperitoneal injection once daily for the duration of the study. A positive control group (e.g., atorvastatin (B1662188) 3 mg/kg) can also be included.[10]
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and tissue samples (e.g., aorta) for analysis.[10]
-
Biochemical Analysis: Measure serum lipid levels (e.g., total cholesterol).[10]
-
Histological Analysis: Perform en face analysis of the aorta to quantify atherosclerotic lesion area and examine foam cell levels in vascular plaques.[10]
-
Mechanism of Action Studies: Investigate the underlying molecular mechanisms, for example, by measuring the expression of relevant genes and proteins (e.g., ABCA1, LXRα) in tissues or cells.[10]
-
-
Objective: To investigate the effects of a dammarane triterpenoid on depressive-like behaviors and cognitive dysfunction.
-
Animal Model: Male Sprague-Dawley rats.[9]
-
Protocol:
-
Induction of Depression and Cognitive Impairment: Use a model such as hindlimb suspension and isolation (HLSI) for a specified duration (e.g., 14 days).[9]
-
Drug Administration: Orally administer different doses of the dammarane triterpenoid (e.g., 37.5 and 75 mg/kg) daily during the induction period.[9]
-
Behavioral Tests:
-
Open-Field Test: To assess locomotor activity.
-
Novel Object Recognition Test: To evaluate learning and memory.
-
Forced Swimming Test: To assess depressive-like behavior.[9]
-
-
Biochemical Analysis: After the behavioral tests, collect brain tissue (e.g., hippocampus) to measure the activity of relevant enzymes and biomarkers such as choline (B1196258) acetyltransferase (ChAT), acetylcholinesterase (AChE), and superoxide (B77818) dismutase (SOD).[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway for a dammarane triterpenoid and a general workflow for in vivo animal studies.
Caption: LXRα signaling pathway activated by a dammarane triterpenoid.
Caption: General workflow for in vivo animal studies.
References
- 1. Drug Metabolism and Pharmacokinetics of Dammarane Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 7. Different pharmacokinetics of the two structurally similar dammarane sapogenins, protopanaxatriol and protopanaxadiol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 24,25-Epoxydammar-20(21)-en-3-one as a Chemical Probe in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family.[1] While research on this specific molecule is emerging, the dammarane scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][3] This document provides detailed application notes and protocols for the potential use of this compound as a chemical probe in molecular biology to investigate cellular pathways and identify novel drug targets. The methodologies described are based on established protocols for similar small molecule probes and related dammarane triterpenoids.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [4] |
| Molecular Weight | 440.7 g/mol | [4] |
| Appearance | Crystalline solid | [] |
| Purity | >98% | [] |
Biological Activity and Potential Applications
Dammarane-type triterpenoids have been shown to exert cytotoxic effects against various cancer cell lines and modulate key signaling pathways.[6][7] Although specific data for this compound is limited, based on the activities of structurally related compounds, it is hypothesized to be a valuable tool for:
-
Cancer Biology: Investigating apoptosis, cell cycle arrest, and anti-invasive mechanisms.
-
Inflammation Research: Studying the modulation of inflammatory pathways such as NF-κB and MAPK.[6]
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics.
-
Target Identification: Elucidating the molecular targets and mechanisms of action of dammarane triterpenoids.
The table below summarizes the cytotoxic activity of some related dammarane triterpenoids against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 20S-PPD | HL-60 | 15.53 ± 0.81 | [3] |
| 20R-PPD | HL-60 | 23.42 ± 0.93 | [3] |
| 20S-PPT | HL-60 | 22.79 ± 3.54 | [3] |
| 20R-PPT | HL-60 | 28.68 ± 6.26 | [3] |
| 20S-dammarane-3β,12β,20,25-tetrol | HL-60 | 4.21 ± 0.24 | [3] |
| 20R-25-OH PPD | HL-60 | 11.89 ± 4.04 | [3] |
| 20S-PPD | NCI-N87 | 50.02 ± 12.21 | [3] |
| 20S-PPT | NCI-N87 | 53.19 ± 5.77 | [3] |
| 20S-PPD | HepG2 | 45.67 ± 5.22 | [3] |
| 20S-PPT | HepG2 | 43.44 ± 4.87 | [3] |
| 20S-dammarane-3β,12β,20,25-tetrol | HepG2 | 6.69 ± 1.86 | [3] |
| 20R-25-OH PPD | HepG2 | 27.12 ± 5.97 | [3] |
| Ginsenoside-Rg18 | A549 | ~100 | [6] |
| Notoginsenoside-LY | PTP1B (in vitro) | 29.08 | [8] |
| Compound 15 (dammarane-type) | PTP1B (in vitro) | 21.27 | [8] |
| Compound 20 (dammarane-type) | PTP1B (in vitro) | 28.12 | [8] |
| Compound 21 (dammarane-type) | PTP1B (in vitro) | 26.59 | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a chemical probe.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on specific protein expression and phosphorylation in a signaling pathway of interest (e.g., PI3K/Akt, MAPK).
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Target Identification using a Biotinylated Probe and Pull-Down Assay
This protocol outlines a general workflow for identifying the cellular targets of this compound using a biotinylated derivative. Note: This requires the chemical synthesis of a biotin-conjugated version of the compound, which is a complex procedure not detailed here.[9][10]
Materials:
-
Biotinylated this compound probe
-
Cell line of interest
-
Cell lysis buffer (non-denaturing)
-
Streptavidin-coated magnetic beads
-
Wash buffer
-
Elution buffer (e.g., high salt or SDS-containing buffer)
-
Mass spectrometry facility for protein identification
Procedure:
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound. It is crucial that the biotin (B1667282) tag is attached at a position that does not interfere with the compound's biological activity.[9]
-
Cell Lysate Preparation: Culture and lyse cells to obtain a total protein extract.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe for a sufficient time to allow for binding to target proteins.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the identified targets using techniques such as Western blotting, cellular thermal shift assays (CETSA), or functional assays with and without the probe.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be modulated by dammarane-type triterpenoids like this compound, based on existing literature.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Caption: Activation of the LXRα pathway in atherosclerosis.[11]
Experimental Workflow Diagrams
Caption: Workflow for MTT cell viability assay.
Caption: Workflow for target identification using a pull-down assay.
Conclusion
This compound holds promise as a chemical probe for dissecting complex biological processes. The protocols and data presented here, largely extrapolated from related dammarane triterpenoids, provide a framework for initiating research into its specific molecular targets and mechanisms of action. Further studies, including the synthesis of tagged derivatives and comprehensive proteomic analyses, are necessary to fully elucidate its potential as a tool in molecular biology and drug discovery.
References
- 1. Conformational studies of dammarane-type triterpenoids using computational and NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 6. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 8. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of biotinylated ZJ-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Conjugates of Cytotoxic Lupane Triterpenes with Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 24,25-Epoxydammar-20(21)-en-3-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 24,25-Epoxydammar-20(21)-en-3-one.
Troubleshooting Guide: Low Synthesis Yield
This guide addresses the most common issues encountered during the epoxidation of dammarane-type triterpenoid (B12794562) precursors.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Answer: Low or no conversion can typically be attributed to four main areas: reagents, reaction conditions, catalyst integrity (if applicable), or the substrate itself. A systematic approach is crucial for identifying the root cause.
-
Reagent Quality: The purity and activity of the oxidizing agent are critical. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) degrade over time. Ensure you are using fresh or properly stored reagents.[1]
-
Reaction Conditions: Temperature and reaction time are key parameters. Epoxidations are often exothermic; running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and prevent degradation.[2] Conversely, for less reactive alkenes, a moderate increase in temperature may be necessary. Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and determine the optimal time.[3]
-
Anhydrous Conditions: The presence of water can lead to side reactions, primarily the opening of the epoxide ring to form an unwanted diol.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
Question 2: My TLC analysis shows the formation of a new, more polar spot instead of the desired epoxide. What is this side product and how can I prevent it?
Answer: The more polar spot is likely the corresponding diol, formed by the ring-opening of the epoxide. This is a very common side reaction, especially under acidic conditions.[2]
-
Cause: The epoxidation of an alkene with a peroxyacid (like m-CPBA) produces the epoxide and a carboxylic acid byproduct (e.g., meta-chlorobenzoic acid). This acid can catalyze the ring-opening of the newly formed epoxide, particularly if water is present.[2]
-
Prevention:
-
Buffering: Maintain a neutral or slightly basic pH. Add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the acidic byproduct as it forms.[2]
-
Aprotic Solvent: Use a non-aqueous, aprotic solvent to minimize the presence of nucleophiles that can open the epoxide ring.[2]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the ring-opening side reaction.[4]
-
Question 3: The reaction appears to be complete, but I lose a significant amount of product during purification. What could be the cause?
Answer: Product loss during purification is often due to the sensitivity of the epoxide to the purification method.[2]
-
Degradation on Silica (B1680970) Gel: Standard silica gel is acidic and can cause the epoxide to decompose or ring-open during column chromatography.[2]
-
Solution: Use deactivated or neutral silica gel. You can deactivate silica gel by pre-treating it with a base like triethylamine. Alternatively, consider other purification techniques such as crystallization.[2]
-
-
Emulsion Formation: During aqueous work-up, emulsions can form, leading to physical loss of the product.
-
Solution: Use brine (saturated NaCl solution) washes to help break emulsions.[2]
-
Question 4: I am using a catalytic system (e.g., metal catalyst with H₂O₂) and experiencing low yield. How should I troubleshoot this?
Answer: Catalytic systems introduce additional variables that can affect reaction efficiency.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or moisture. Ensure the catalyst is handled and stored correctly and that all reagents and solvents are pure and anhydrous.[3][4]
-
Catalyst Loading: The optimal catalyst amount should be determined experimentally. Too little catalyst will result in an incomplete reaction, while too much can sometimes promote side reactions.[2][3] If conversion is low, consider incrementally increasing the catalyst loading.[4]
-
Oxidant Addition: When using hydrogen peroxide, slow and controlled addition is often necessary to prevent side reactions and catalyst decomposition.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for epoxidizing the 24,25-double bond in a dammarane (B1241002) triterpenoid? A1: For an electron-rich, unfunctionalized alkene like the 24,25-position in a dammarane precursor, a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) is generally very effective and widely used.[2]
Q2: How can I confirm the formation of the epoxide product? A2: Standard spectroscopic methods are used for confirmation. In ¹H NMR spectroscopy, you would expect to see the disappearance of the vinyl proton signals from the starting alkene and the appearance of new signals corresponding to the protons on the epoxide ring. Mass spectrometry can confirm the expected mass increase corresponding to the addition of one oxygen atom.
Q3: Are there "greener" or alternative methods for this epoxidation? A3: Yes, research is ongoing into more environmentally friendly epoxidation methods. Using hydrogen peroxide as the oxidant is a popular alternative because its only byproduct is water. These reactions typically require a catalyst, such as complexes of manganese, tungsten, or rhenium, to activate the hydrogen peroxide.[2][5]
Q4: Why is stereochemistry important for this molecule? A4: The stereochemistry at the C-24 and C-25 positions of the epoxide ring can significantly impact the biological activity of the final compound. The stereochemical outcome of the epoxidation can sometimes be influenced by the choice of reagents and the presence of nearby functional groups in the substrate.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key experimental parameters and their expected impact on yield and purity, based on general principles of alkene epoxidation.
Table 1: Effect of Oxidant Stoichiometry
| Molar Ratio (Oxidant:Alkene) | Expected Conversion | Potential Issues | Recommendation |
| 1.0 : 1.0 | Moderate to High | Incomplete reaction if oxidant is not 100% pure. | Start with a slight excess of the oxidant. |
| 1.1 - 1.5 : 1.0 | High | Potential for over-oxidation or side reactions. | Optimal range for maximizing conversion. |
| > 2.0 : 1.0 | High | Increased risk of side reactions and purification difficulty. | Not recommended unless the alkene is very unreactive. |
Table 2: Influence of Temperature on Epoxidation
| Temperature | Reaction Rate | Selectivity (Epoxide vs. Diol) | Recommendation |
| -20 °C to 0 °C | Slower | High | Ideal for sensitive substrates to minimize side reactions like ring-opening.[2] |
| Room Temp (~25 °C) | Moderate | Moderate to High | A common starting point for robust substrates. |
| > 40 °C | Fast | Low | Generally avoided due to increased risk of product degradation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using m-CPBA
This protocol describes a general method for the epoxidation of a dammarane precursor containing a 24,25-double bond.
-
Preparation: Ensure all glassware is oven or flame-dried.
-
Dissolution: Dissolve the dammarane precursor (1.0 eq) and sodium bicarbonate (2.0-3.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the stirred reaction mixture to 0 °C in an ice bath.
-
Oxidant Addition: Dissolve m-CPBA (77% purity, 1.2 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-30 minutes. The rate of addition should be controlled to maintain the reaction temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and stir for 20 minutes.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography using neutral or deactivated silica gel to obtain the pure this compound.
Visualizations
References
Technical Support Center: Purification of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 24,25-Epoxydammar-20(21)-en-3-one , a dammarane-type triterpenoid (B12794562) of interest in pharmaceutical research. This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data presented in a clear, accessible manner to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Q1: I am observing a low yield of the target compound after initial extraction and separation. What are the likely causes and how can I improve the yield?
A1: Low yields can be attributed to several factors, from the starting material to the purification methodology.
-
Extraction Efficiency: The choice of solvent and extraction method is critical. For triterpenoids, a common approach is to use a sequence of solvents with increasing polarity. For instance, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the triterpenoids.
-
Column Chromatography Losses: During open column chromatography, irreversible adsorption to the silica (B1680970) gel can occur. This is more likely if the compound is polar. Using a less active stationary phase, such as deactivated silica gel, or adding a small percentage of a polar solvent modifier to the mobile phase can help mitigate this.
-
Compound Instability: The epoxide ring in this compound may be sensitive to acidic or basic conditions, potentially leading to degradation during purification. It is advisable to use neutral solvents and avoid prolonged exposure to harsh pH conditions. If acidic or basic modifiers are necessary for separation, they should be used at low concentrations and neutralized as soon as possible after fractionation.
Q2: My primary challenge is the separation of this compound from structurally similar impurities, particularly other triterpenoid isomers. What strategies can I employ for better resolution?
A2: The separation of isomeric triterpenoids is a common and significant challenge due to their similar physicochemical properties.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for separating closely related isomers. A reversed-phase C18 column is often a good starting point. Optimization of the mobile phase is key; a gradient elution with acetonitrile (B52724) and water is commonly used for triterpenoids. Fine-tuning the gradient profile and flow rate can significantly improve resolution.
-
Column Selection: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. For preparative HPLC, using longer columns or columns with smaller particle sizes can enhance separation efficiency.
-
Solvent System Optimization for Column Chromatography: For initial purification by column chromatography, a systematic approach to solvent system selection is crucial. A common starting point for triterpenoids is a hexane-ethyl acetate gradient. If resolution is poor, other solvent systems like chloroform-methanol can be explored.[1]
Q3: I am experiencing significant peak tailing in my HPLC chromatograms. What are the causes and how can I achieve symmetrical peaks?
A3: Peak tailing is a common issue when purifying polar compounds like triterpenoids and can affect both resolution and quantification.
-
Secondary Interactions: The primary cause of peak tailing for compounds with polar functional groups is often their interaction with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Mobile Phase Additives: To mitigate this, adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can protonate the silanol groups and reduce these secondary interactions.
-
Column Choice: Using an end-capped C18 column, where the residual silanol groups are chemically deactivated, can also significantly improve peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample before injection.
Q4: I am concerned about the stability of the epoxide ring during the purification process. What precautions should I take?
A4: The epoxide group can be susceptible to ring-opening under certain conditions.
-
pH Control: Avoid strongly acidic or basic conditions. If using mobile phase modifiers, keep the pH as close to neutral as possible. Epoxides can undergo acid-catalyzed ring-opening, so even mildly acidic conditions over long periods could lead to degradation.
-
Temperature: Perform purification steps at room temperature or below if possible. Elevated temperatures can increase the rate of degradation reactions.
-
Solvent Choice: Use high-purity solvents to avoid contaminants that could catalyze epoxide degradation.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following tables provide representative data for the purification of similar dammarane-type triterpenoids, which can be used as a starting point for method development.
Table 1: Representative Column Chromatography Parameters for Dammarane Triterpenoids
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient elution with Hexane:Ethyl Acetate (from 9:1 to 1:1 v/v) or Chloroform:Methanol (from 99:1 to 9:1 v/v)[1] |
| Loading Technique | Dry loading with silica gel is recommended for improved resolution. |
| Fraction Monitoring | Thin Layer Chromatography (TLC) with visualization using an anisaldehyde-sulfuric acid reagent and heating. |
Table 2: Representative HPLC Parameters for Dammarane Triterpenoid Separation
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound
This protocol outlines a general strategy for the purification of the target compound from a crude plant extract or a synthetic reaction mixture.
Caption: General purification workflow for this compound.
Protocol 2: Detailed Methodology for Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 95:5).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry sample onto the sand layer of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by gentle heating.
-
Combine the fractions that show a single spot corresponding to the Rf value of the target compound.
-
Protocol 3: Detailed Methodology for Semi-Preparative HPLC
-
Method Development:
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase gradient, flow rate, column temperature) for the partially purified sample.
-
-
System Preparation:
-
Equilibrate the semi-preparative HPLC system, including the C18 column, with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified sample from column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Confirm the purity of the final compound using analytical HPLC, NMR, and Mass Spectrometry.
-
Mandatory Visualizations
Signaling Pathway/Logical Relationship Diagrams
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Strategies for improving the separation of triterpenoid isomers.
References
"24,25-Epoxydammar-20(21)-en-3-one" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 24,25-Epoxydammar-20(21)-en-3-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing decreased activity over a short period. What could be the cause?
A1: Decreased activity is often a sign of compound degradation. This compound, being a dammarane (B1241002) triterpenoid (B12794562) with an epoxide ring, is susceptible to degradation under common laboratory conditions. The primary causes are likely acidic or basic hydrolysis of the epoxide ring and oxidation of the triterpenoid backbone.[1][2][3] It is highly recommended to use freshly prepared stock solutions whenever possible to ensure optimal activity.[4]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two main degradation pathways are:
-
Epoxide Ring Opening: The strained three-membered epoxide ring is reactive and can be opened by nucleophiles.[3][5] In protic solvents like water, alcohols, or under acidic/basic conditions, this can lead to the formation of diol products, which will likely have different biological activity.
-
Autoxidation: Triterpenoids, including those from dammar resin, are known to undergo autoxidation, a radical chain reaction involving oxygen.[1] This can occur even in the absence of light, leading to a variety of oxidized byproducts.[1]
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, ideally, -80°C.
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Avoid aqueous buffers for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.[1]
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
For long-term storage, lyophilized powder is more stable than solutions. One study on a related dammarane triterpenoid showed that lyophilized powders maintained over 95% purity for 12 months at -20°C, while solutions at 4°C showed significant degradation.[6]
Q4: I need to use an aqueous buffer for my experiment. How can I minimize degradation?
A4: If an aqueous buffer is necessary, prepare the working solution immediately before use from a concentrated stock in an aprotic solvent. Avoid extreme pH values; a neutral pH (6.8-7.4) is generally preferable. The presence of acid or base can catalyze the hydrolysis of the epoxide ring.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Prepare fresh solutions for each experiment. Verify compound integrity using an analytical method like HPLC-UV. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation products | Review solution preparation and storage protocols. Characterize new peaks to understand the degradation pathway. |
| Loss of compound concentration over time | Adsorption to container walls or degradation | Use low-adsorption polypropylene (B1209903) tubes. Re-quantify the solution concentration before use. |
| Solution color change (e.g., yellowing) | Oxidation | Store solutions under an inert atmosphere and protected from light.[1] |
Illustrative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of epoxide and triterpenoid chemistry and should be used as a guideline. Actual stability should be determined empirically.
Table 1: Effect of Solvent and Temperature on Stability (48 hours)
| Solvent | Temperature | Remaining Compound (%) |
| Anhydrous DMSO | -20°C | >99% |
| Anhydrous Ethanol | -20°C | 98% |
| Anhydrous DMSO | 4°C | 95% |
| Anhydrous Ethanol | 4°C | 92% |
| PBS (pH 7.4) | 4°C | 85% |
| Cell Culture Medium (10% FBS) | 37°C | 60% |
Table 2: Effect of pH on Stability in Aqueous Buffer at 25°C (24 hours)
| pH | Remaining Compound (%) |
| 3.0 | 45% |
| 5.0 | 70% |
| 7.4 | 90% |
| 9.0 | 80% |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, low-adsorption polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment by HPLC-UV
-
System: A reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, a linear gradient from 70:30 to 90:10 (acetonitrile:water) over 20 minutes.[6]
-
Detection: Monitor at a wavelength of approximately 210 nm.[6]
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 100 µM).
-
Incubate the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
If necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) and centrifuge to remove any precipitate.
-
-
Analysis: Inject the aliquot onto the HPLC system.
-
Quantification: Determine the peak area of this compound at each time point. The percentage of remaining compound can be calculated relative to the peak area at time zero.
Visual Guides
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. This compound (63543-52-2) for sale [vulcanchem.com]
- 5. Epoxide - Wikipedia [en.wikipedia.org]
- 6. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
"24,25-Epoxydammar-20(21)-en-3-one" overcoming poor solubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24,25-Epoxydammar-20(21)-en-3-one, focusing on overcoming its poor solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a dammarane-type triterpenoid.[] Like many other dammarane (B1241002) triterpenoids, it is a highly lipophilic molecule, as indicated by its high predicted logP value of 8.45. This high lipophilicity results in very low solubility in aqueous media, which can pose significant challenges for in vitro and in vivo studies, as well as for formulation development.[2] Poor aqueous solubility can lead to low bioavailability and limit the therapeutic potential of the compound.[3]
Q2: What are the initial steps for dissolving this compound for in vitro experiments?
For initial in vitro experiments, a common practice is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[4] This stock solution can then be diluted into the aqueous cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the common issues encountered when using organic solvents to dissolve this compound?
A primary issue is the potential for the compound to precipitate out of the aqueous medium upon dilution of the organic stock solution. This can lead to inaccurate and irreproducible experimental results. Additionally, the organic solvent itself can have biological effects, confounding the interpretation of the experimental data.
Q4: What are the advanced strategies to overcome the poor aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the compound within cyclodextrin molecules to form inclusion complexes.[5]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level.
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Stock solution is too concentrated. | Prepare a new stock solution at a lower concentration in an appropriate organic solvent (e.g., DMSO). |
| Compound precipitates upon dilution. | Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid dispersion. Pre-warming the aqueous medium slightly may also help. |
| Final concentration exceeds aqueous solubility limit. | Even with a co-solvent, the compound has a finite solubility. Determine the maximum achievable concentration without precipitation and work within that limit. |
| Instability over time. | Prepare fresh dilutions immediately before each experiment. |
| Incompatible media components. | Evaluate the composition of your aqueous medium for components that may reduce the solubility of the compound. |
Issue 2: Inconsistent Results in Biological Assays
Logical Flow for Investigating Inconsistent Results
Caption: Workflow for addressing inconsistent assay results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent dosing due to precipitation. | Visually inspect all solutions before and after addition to the assay. Use a formulation strategy that ensures the compound remains in solution. |
| Interaction of the formulation with assay components. | Run appropriate vehicle controls for your chosen formulation (e.g., cyclodextrin alone, solid dispersion carrier alone). |
| Degradation of the compound. | Assess the stability of the compound in your assay medium over the time course of the experiment. |
| Variability in cell-based assays. | Ensure consistent cell passage number, seeding density, and health. |
Experimental Protocols
Note: The following protocols are generalized for poorly soluble triterpenoids and should be optimized for this compound.
Protocol 1: Cyclodextrin Complexation
This method aims to improve solubility by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol or another suitable organic solvent
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized.
-
Dissolution: Dissolve the required amount of this compound in a minimal amount of ethanol.
-
Cyclodextrin Solution: In a separate beaker, dissolve the cyclodextrin in distilled water with stirring. Gentle heating may be required.
-
Complexation: Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours.
-
Solvent Removal: Remove the organic solvent and water, typically by lyophilization, to obtain a dry powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR).
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to the free compound.
Protocol 2: Solid Dispersion by Solvent Evaporation
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Methodology:
-
Ratio Selection: Prepare different weight ratios of drug to carrier (e.g., 1:1, 1:5, 1:10).
-
Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for amorphization using DSC and XRD.
-
Dissolution Studies: Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.
Protocol 3: Nanosuspension by Wet Milling
This protocol reduces the particle size of the drug to the nanoscale, increasing the surface area for dissolution.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Methodology:
-
Premixing: Disperse the this compound powder in an aqueous solution of the stabilizer.
-
Milling: Add the premix and milling media to the milling chamber.
-
Nanosizing: Mill the suspension at high energy for a specified duration. The time required for milling will need to be optimized.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Measure the particle size distribution and zeta potential of the nanosuspension.
-
Dissolution Testing: Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug.
Signaling Pathways
Dammarane triterpenoids have been reported to modulate several key signaling pathways. Understanding these pathways can provide context for the biological effects of this compound.
LXRα Signaling Pathway
Dammarane triterpenoids can activate the Liver X Receptor α (LXRα), a key regulator of cholesterol metabolism and inflammation.[7][8]
Caption: Activation of the LXRα pathway by dammarane triterpenoids.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth, and can be modulated by dammarane triterpenoids.
Caption: Modulation of the PI3K/Akt signaling pathway.
MAPK/NF-κB Signaling Pathway
This pathway is central to the inflammatory response, and its modulation by dammarane triterpenoids can explain their anti-inflammatory effects.
Caption: Inhibition of the MAPK/NF-κB inflammatory pathway.
References
- 2. researchgate.net [researchgate.net]
- 3. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
- 4. CN103012537B - Dammarane type triterpene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"24,25-Epoxydammar-20(21)-en-3-one" minimizing side products in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 24,25-Epoxydammar-20(21)-en-3-one, with a focus on minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for the synthesis of this compound is the oxidation of the precursor, Dammar-20(21)-en-3,24,25-triol.[1] This involves a two-step process: the epoxidation of the 24,25-double bond and the oxidation of the 3-hydroxyl group to a ketone. These steps can sometimes be performed in a single pot, but a stepwise approach often offers better control and minimizes side products.
Q2: What are the most common side products encountered during this synthesis?
The primary side products in this synthesis typically arise from the epoxidation and oxidation steps. During epoxidation, the most common byproduct is the corresponding diol, formed by the ring-opening of the desired epoxide. This can be catalyzed by acidic or basic conditions. Other potential side reactions can lead to rearrangement products, especially with acid-sensitive substrates. During the oxidation of the hydroxyl group, over-oxidation or incomplete oxidation can lead to impurities.
Q3: How can I minimize the formation of the diol byproduct during epoxidation?
To minimize diol formation, it is crucial to maintain neutral and anhydrous conditions throughout the reaction and workup. The use of aprotic solvents is recommended. If an aqueous workup is necessary, the pH should be carefully controlled to remain neutral. For sensitive epoxides, employing a buffered system or additives that can scavenge protons may be beneficial.
Q4: Which oxidizing agent is best suited for converting the 3-hydroxyl group to a ketone?
Several oxidizing agents can be used for this transformation. Jones oxidation (using chromic acid) is a classic and effective method for oxidizing secondary alcohols to ketones.[2][3][4][5] However, due to the presence of the acid-sensitive epoxide ring, milder and more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid epoxide ring-opening.
Q5: What are the recommended purification methods for the final product?
Flash column chromatography on silica (B1680970) gel is a highly effective method for purifying this compound. A gradient elution system using a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), typically provides good separation. High-performance liquid chromatography (HPLC) can also be employed for final purification to achieve high purity.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Epoxide
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the epoxidizing agent (e.g., m-CPBA). |
| Decomposition of Epoxide | Ensure the reaction is carried out at the recommended temperature (often 0°C to room temperature) to prevent thermal decomposition. Avoid acidic or basic conditions during workup, which can lead to ring-opening of the epoxide. |
| Suboptimal Reagent Purity | Use freshly prepared or purified m-CPBA. Commercial m-CPBA can contain m-chlorobenzoic acid, which can catalyze side reactions.[6] |
| Steric Hindrance | The dammarane (B1241002) skeleton can be sterically hindered. Ensure adequate reaction time and appropriate stoichiometry of the epoxidizing agent. |
Problem 2: Presence of Significant Amounts of Diol Side Product
| Possible Cause | Troubleshooting Step |
| Acidic or Basic Reaction Conditions | Use a neutral epoxidizing agent or add a buffer (e.g., sodium bicarbonate) to the reaction mixture to maintain a neutral pH. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can facilitate the hydrolysis of the epoxide to the diol. |
| Acidic Workup | During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts before concentrating the product. |
Problem 3: Incomplete Oxidation of the 3-Hydroxyl Group
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent | Use a slight excess of the oxidizing agent (e.g., PCC or DMP) to ensure complete conversion of the alcohol to the ketone. |
| Deactivated Oxidizing Agent | Use fresh, high-quality oxidizing agents. Some oxidizing agents can degrade upon storage. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC. If the starting alcohol is still present, increase the reaction time or slightly elevate the temperature, being mindful of the stability of the epoxide. |
Experimental Protocols
Key Experiment: Epoxidation of Dammar-20(21)-en-3,24,25-triol with m-CPBA
A representative protocol for the epoxidation of an olefin using meta-chloroperoxybenzoic acid (m-CPBA) is as follows. Note that specific quantities and reaction times should be optimized for the specific dammarane substrate.
-
Preparation: Dissolve the Dammar-20(21)-en-3,24,25-triol substrate in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂. Add this solution dropwise to the cooled solution of the substrate over a period of 30-60 minutes with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
| Parameter | Condition | Purpose |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes decomposition. |
| m-CPBA Equivalents | 1.1 - 1.5 | Ensures complete consumption of the starting material. |
| Workup Wash | Saturated NaHCO₃ | Removes acidic byproduct (m-chlorobenzoic acid). |
| Purification | Silica Gel Chromatography | Separates the desired epoxide from starting material and byproducts. |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Showing Compound 20,24-Epoxy-25,26-dihydroxydammaran-3-one (FDB019321) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Optimizing Reaction Conditions for 24,25-Epoxydammar-20(21)-en-3-one
Welcome to the technical support center for the synthesis and optimization of 24,25-Epoxydammar-20(21)-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the epoxidation of the precursor Dammar-20(21)-en-3,24,25-triol followed by oxidation of the 3-hydroxyl group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent (e.g., m-CPBA).2. Insufficient reaction time or temperature.3. Degradation of starting material or product. | 1. Use a fresh batch of m-CPBA; purity can be checked by titration.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature incrementally (e.g., from 0 °C to room temperature).3. Ensure anhydrous reaction conditions if using sensitive reagents. Avoid overly acidic or basic conditions during workup which can lead to epoxide ring-opening. |
| Formation of Multiple Byproducts | 1. Over-oxidation of the substrate.2. Epoxide ring-opening.3. Side reactions due to impurities in the starting material. | 1. Use a controlled amount of the oxidizing agent (e.g., 1.1-1.5 equivalents of m-CPBA). Add the oxidant portion-wise to maintain control over the reaction.2. Work up the reaction under neutral or slightly basic conditions. A mild quench with sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution is recommended.[1]3. Purify the starting dammarane (B1241002) triterpenoid (B12794562) by column chromatography before proceeding with the epoxidation. |
| Difficulty in Product Purification | 1. Co-elution with starting material or byproducts.2. Presence of acidic byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA). | 1. Utilize a multi-step purification process. Start with flash column chromatography on silica (B1680970) gel with a gradient elution (e.g., hexane (B92381)/ethyl acetate). For higher purity, follow with preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[1][2]2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[1] |
| Epoxide Ring Instability | 1. Presence of acidic or nucleophilic impurities.2. Harsh purification conditions. | 1. Ensure all workup and purification steps are performed under neutral conditions.2. Use a neutral stationary phase for chromatography if instability is observed on silica gel. Deactivate silica gel with a small percentage of triethylamine (B128534) in the eluent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: The most common precursor is Dammar-20(21)-en-3,24,25-triol, which can be oxidized to form the desired product.[3] This starting material can be isolated from various natural sources.
Q2: Which oxidizing agent is recommended for the epoxidation step?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes, including those in complex molecules like triterpenoids.[4][5] It is relatively stable and commercially available.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3) to separate the starting material, product, and any byproducts. The spots can be visualized using a p-anisaldehyde stain followed by gentle heating.
Q4: What is a typical workup procedure for an m-CPBA epoxidation?
A4: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent like dichloromethane (B109758) (DCM). The organic layer is then washed sequentially with a reducing agent solution (e.g., 10% aqueous sodium thiosulfate or sodium sulfite) to quench excess peroxide, a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[1]
Q5: What are the key considerations for the oxidation of the 3-hydroxyl group to a ketone?
A5: This oxidation can be performed either before or after the epoxidation. Common and mild oxidizing agents for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to minimize side reactions.
Q6: What analytical techniques are used to confirm the structure of the final product?
A6: The structure of this compound is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation
The biological activity of dammarane-type triterpenoids is an active area of research. While specific IC50 values for this compound are not widely reported, the following table summarizes the inhibitory concentrations of some related dammarane derivatives against various targets.
| Compound | Target | IC50 (µM) | Cell Line/Assay |
| Aglinin C 3-acetate | NF-κB activation (TNF-α induced) | 12.45 ± 2.37 | HepG2 |
| Aglinin C | NF-κB activation (TNF-α induced) | 23.32 ± 3.25 | HepG2 |
| 24-epi-cabraleadiol | NF-κB activation (TNF-α induced) | 13.95 ± 1.57 | HepG2 |
| Ginsenoside-Rg18 | Cell proliferation | ~150 | A549 (NSCLC) |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 8 | α-glucosidase | 489.8 | In vitro assay |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 8 | PTP1B | 319.7 | In vitro assay |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 26 | α-glucosidase | 467.7 | In vitro assay |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 26 | PTP1B | 269.1 | In vitro assay |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 42 | PTP1B | 134.9 | In vitro assay |
This table presents data for structurally related compounds to provide a general understanding of the potential biological activity.[3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry techniques for epoxidation and oxidation of similar triterpenoid structures. Optimization may be required for specific substrates and scales.
Step 1: Epoxidation of Dammar-20(21)-en-3,24,25-triol
-
Dissolution: Dissolve Dammar-20(21)-en-3,24,25-triol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) in the same solvent to the reaction mixture. The addition should be dropwise to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 24,25-Epoxydammar-20(21)-en-3,24,25-triol.
Step 2: Oxidation of the 3-Hydroxyl Group
-
Dissolution: Dissolve the crude product from Step 1 in anhydrous DCM.
-
Addition of Oxidant: Add Pyridinium chlorochromate (PCC, ~1.5 equivalents) or Dess-Martin periodinane (DMP, ~1.5 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium or iodine byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Further Purification (Optional): For higher purity, the material can be further purified by preparative HPLC on a C18 column.[1][2]
Visualizations
Signaling Pathways
Dammarane-type triterpenoids have been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.
Caption: Synthetic workflow for this compound.
Caption: Modulation of key signaling pathways by dammarane triterpenoids.
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
"24,25-Epoxydammar-20(21)-en-3-one" storage and handling best practices
This technical support center provides guidance on the storage and handling of 24,25-Epoxydammar-20(21)-en-3-one for researchers, scientists, and drug development professionals. The following information is based on general best practices for handling similar chemical compounds due to the limited availability of specific data for this particular substance.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, refer to the summary table below for recommended temperature conditions.
Q2: What is the recommended solvent for dissolving this compound?
A: The solubility of this compound may vary. It is advisable to consult the manufacturer's product data sheet for specific solubility information. If unavailable, start with small quantities in common organic solvents such as DMSO, ethanol, or methanol (B129727) to determine the most suitable solvent for your application.
Q3: Is this compound sensitive to air or moisture?
A: While specific data is unavailable, compounds with epoxide groups can be sensitive to moisture and acidic or basic conditions, which may lead to hydrolysis or degradation. It is best practice to handle the compound in a dry, inert atmosphere (e.g., using a glovebox or desiccator) where possible.
Q4: What are the general safety precautions for handling this compound?
A: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
Q5: How should I prepare stock solutions, and how should they be stored?
A: Prepare stock solutions by dissolving the compound in an appropriate solvent to the desired concentration. It is recommended to use the prepared stock solution as soon as possible.[1] For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
Problem: The compound does not fully dissolve in the chosen solvent.
-
Possible Cause: The compound may have low solubility in the selected solvent at the tested concentration.
-
Solution:
-
Try gentle warming or sonication to aid dissolution.
-
Test solubility in a different solvent.
-
Prepare a more dilute solution.
-
Problem: I observe degradation of the compound in my experimental results.
-
Possible Cause 1: Improper storage of the solid compound or stock solution.
-
Solution 1: Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. For stock solutions, ensure they are stored at or below -20°C and that freeze-thaw cycles are minimized.
-
Possible Cause 2: Instability in the experimental buffer or medium.
-
Solution 2: Check the pH and composition of your experimental medium. Epoxides can be unstable in acidic or basic conditions. Perform a stability test of the compound in your specific buffer over the time course of your experiment.
-
Possible Cause 3: Exposure to light during the experiment.
-
Solution 3: Conduct experimental steps in low-light conditions or use amber-colored labware to minimize light exposure.
Data Presentation
Table 1: General Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C (Long-term) | To minimize degradation and preserve compound integrity. |
| 2-8°C (Short-term) | For temporary storage before use. | |
| Storage Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | To prevent potential hydrolysis of the epoxide ring. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | To prevent degradation from repeated freeze-thaw cycles. |
| Handling Environment | Well-ventilated fume hood | To avoid inhalation of any fine particles. |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | To prevent skin and eye contact. |
Note: These recommendations are based on general best practices for similar research compounds and are not derived from specific stability studies of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing suspected degradation of this compound.
References
"24,25-Epoxydammar-20(21)-en-3-one" avoiding degradation during experiments
Welcome to the technical support center for 24,25-Epoxydammar-20(21)-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of this compound.
Issue 1: Loss of Compound Activity or Appearance of Unexpected Peaks in Analysis (e.g., HPLC, LC-MS)
| Potential Cause | Recommended Solution | Preventative Measures |
| Epoxide Ring Opening | The appearance of a new, more polar peak in the chromatogram may indicate the formation of a diol. Confirm the structure of the new peak using LC-MS/MS and NMR. | - pH Control: Maintain a neutral pH (6.5-7.5) during all experimental steps. Avoid acidic or basic conditions. Use buffered solutions where appropriate.- Solvent Purity: Use high-purity, neutral solvents (e.g., HPLC grade).- Glassware Neutrality: Treat glassware with a silylating agent to neutralize active sites, or use plasticware where feasible. |
| Degradation of the α,β-Unsaturated Ketone | The disappearance of the parent compound peak and the emergence of multiple new peaks could suggest degradation of the enone system. Analyze the byproducts by MS to identify potential adducts or rearrangement products. | - Avoid Nucleophiles: Be mindful of nucleophilic reagents or solvents (e.g., primary/secondary amines, thiols) that can undergo Michael addition.- Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. |
| Photodegradation | A decrease in the concentration of the target compound after exposure to light. | - Light Protection: Protect the compound from light at all stages of the experiment by using amber vials, covering glassware with aluminum foil, and working in a dimly lit area. |
| Thermal Degradation | Inconsistent results or loss of compound when experiments are performed at elevated temperatures. | - Temperature Control: Avoid high temperatures. If heating is necessary, perform it for the shortest possible duration and under an inert atmosphere. For concentration steps, use a rotary evaporator at low temperatures (<40°C). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are the acid or base-catalyzed opening of the epoxide ring to form a diol, and reactions involving the α,β-unsaturated ketone system, such as Michael addition with nucleophiles or photochemical rearrangements.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability, store this compound as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light. If in solution, use a non-nucleophilic, aprotic solvent and store at -80°C.
Q3: Which solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are suitable solvents. Ensure the solvents are of high purity and anhydrous to prevent unwanted reactions. For reactions, consider less nucleophilic solvents like acetonitrile (B52724) or acetone (B3395972) if compatible with the experimental design.
Q4: How can I monitor for degradation during my experiments?
A4: Thin-layer chromatography (TLC) can be a quick method to check for the appearance of new spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the purity of your compound and identify any degradation products.
Q5: Are there any specific classes of reagents I should avoid when working with this compound?
A5: Yes. Avoid strong acids, strong bases, and strong nucleophiles (e.g., primary and secondary amines, thiols). Also, be cautious with reactive oxygen species and exposure to UV light.
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Environment: Handle the solid compound in a clean, dry, and inert environment (e.g., a glove box or under a stream of argon/nitrogen).
-
Weighing: Weigh the desired amount of the compound quickly to minimize exposure to air and moisture.
-
Dissolution: Use high-purity, anhydrous solvents. If using DMSO for stock solutions, ensure it is of high quality and stored properly to prevent water absorption.
-
Storage of Solutions: Store stock solutions in amber vials with Teflon-lined caps (B75204) at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Protocol 2: Extraction and Purification (General Guidance)
This protocol provides a general framework. Specific conditions may need to be optimized based on the source material.
-
Extraction:
-
Solvent: Use a neutral solvent system, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. Avoid highly acidic or basic extraction conditions.
-
Temperature: Perform extraction at room temperature or below to minimize thermal degradation.
-
Atmosphere: If possible, conduct the extraction under an inert atmosphere.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Use neutral silica (B1680970) gel or alumina. Deactivate acidic sites on silica gel by washing with a solvent mixture containing a small amount of a neutral buffer or a non-nucleophilic base like pyridine, followed by thorough washing with the mobile phase.
-
Mobile Phase: Use a non-nucleophilic solvent system. A gradient of hexane and ethyl acetate is often effective.
-
Monitoring: Monitor fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) followed by gentle heating.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure at a low temperature (<40°C).
-
Signaling Pathways & Experimental Workflows
Dammarane-type triterpenoids have been reported to exhibit anti-inflammatory and anti-cancer activities through various signaling pathways.
Validation & Comparative
A Comparative Guide to Dammarane Triterpenoids: Evaluating 24,25-Epoxydammar-20(21)-en-3-one and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of dammarane-type triterpenoids, with a focus on the structural and functional relationships that govern their therapeutic potential. While direct experimental data for 24,25-Epoxydammar-20(21)-en-3-one is not extensively available in the current literature, this document serves to contextualize its potential activities by examining structurally similar dammarane (B1241002) triterpenoids. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in future research and drug development endeavors.
Introduction to Dammarane Triterpenoids
Dammarane-type triterpenoids are a class of tetracyclic triterpenoids widely distributed in various medicinal plants.[1] They are known for a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The core structure of dammarane triterpenoids can be extensively modified by hydroxylation, glycosylation, and other functionalizations, leading to a vast diversity of compounds with distinct biological profiles.[1] The presence of an epoxy ring, as in this compound, is a key structural feature that can significantly influence the bioactivity of these molecules.
Comparative Analysis of Biological Activities
While specific biological data for this compound is limited, we can infer its potential activities by comparing it with other dammarane triterpenoids that share structural similarities, such as an epoxy group or a ketone at the C-3 position. The following tables summarize the cytotoxic, anti-inflammatory, and enzyme inhibitory activities of selected dammarane triterpenoids.
Cytotoxic Activity
The cytotoxic effects of dammarane triterpenoids against various cancer cell lines have been extensively studied. The data suggests that the substitution pattern on the dammarane skeleton plays a crucial role in determining the potency and selectivity of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 20S-hydroxydammar-24-en-3-on | MCF-7 (Breast) | > 100 | [2] |
| B16-F10 (Melanoma) | > 100 | [2] | |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-one | MCF-7 (Breast) | > 100 | [2] |
| B16-F10 (Melanoma) | > 100 | [2] | |
| 20S,24S-epoxy-3α,25-dihydroxy-dammarane | MCF-7 (Breast) | > 100 | [2] |
| B16-F10 (Melanoma) | > 100 | [2] | |
| Gymnosporone A | A549 (Lung) | 47.78 ± 2.15 | [5] |
| Hep-G2 (Liver) | 35.43 ± 1.89 | [5] | |
| MCF-7 (Breast) | 41.26 ± 2.03 | [5] | |
| Gymnosporone B | A549 (Lung) | 38.12 ± 1.97 | [5] |
| Hep-G2 (Liver) | 29.87 ± 1.54 | [5] | |
| MCF-7 (Breast) | 34.59 ± 1.76 | [5] | |
| (20R,24S)-20,24-epoxydammar-3-one | A549 (Lung) | > 50 | [6] |
| Hep-G2 (Liver) | > 50 | [6] | |
| MCF-7 (Breast) | > 50 | [6] | |
| Compound 15 (a dammarane triterpenoid) | A549 (Lung) | 10.65 ± 0.51 | [5] |
| Hep-G2 (Liver) | 12.89 ± 0.63 | [5] | |
| MCF-7 (Breast) | 14.28 ± 0.71 | [5] |
Table 1: Cytotoxic activity of selected dammarane triterpenoids.
Anti-inflammatory Activity
Dammarane triterpenoids have shown promising anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| Cypaliuruside T | NO production in LPS-stimulated RAW264.7 cells | 7.6 | [4] |
| Cypaliuruside U | NO production in LPS-stimulated RAW264.7 cells | 8.1 | [4] |
| Dexamethasone (Positive Control) | NO production in LPS-stimulated RAW264.7 cells | 9.2 | [4] |
| Canophyllol | NO production in LPS-stimulated RAW264.7 cells | 71.85 ± 3.52 | [5] |
| 3,4-secofriedelan-3-oic acid | NO production in LPS-stimulated RAW264.7 cells | 95.71 ± 4.78 | [5] |
Table 2: Anti-inflammatory activity of selected dammarane triterpenoids.
Enzyme Inhibitory Activity
Certain epoxy-dammarane derivatives have been investigated for their inhibitory effects on enzymes relevant to metabolic diseases.
| Compound | Enzyme | IC50 (µM) | Reference |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 8 | α-glucosidase | 489.8 | [7] |
| PTP1B | 319.7 | [7] | |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 26 | α-glucosidase | 467.7 | [7] |
| PTP1B | 269.1 | [7] | |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 42 | PTP1B | 134.9 | [7] |
| Acarbose (Positive Control) | α-glucosidase | - | [8] |
| Suramin sodium (Positive Control) | PTP1B | 339.0 | [7] |
Table 3: Enzyme inhibitory activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of dammarane triterpenoids.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Cell culture medium (DMEM with 10% FBS)
-
LPS from E. coli
-
Test compounds
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
Western Blot for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways
Dammarane triterpenoids exert their biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing more potent and selective derivatives.
Apoptosis Induction Pathway
Many dammarane triterpenoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of dammarane triterpenoids are often mediated by the inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
Dammarane triterpenoids represent a promising class of natural products with diverse therapeutic potential. While this guide provides a comparative overview of the biological activities of several dammarane derivatives, the lack of specific data for this compound highlights a significant knowledge gap. Future research should focus on the synthesis and biological evaluation of this and other structurally related epoxy-dammarane triterpenoids. A systematic investigation of their cytotoxic, anti-inflammatory, and neuroprotective effects, coupled with detailed structure-activity relationship studies, will be crucial for unlocking their full therapeutic potential and for the development of novel drug candidates. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future investigations.
References
- 1. Dammarane-type triterpenoid saponins from the flower buds of Panax pseudoginseng with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Dammarane Sapogenins Against lipopolysaccharide-induced Cognitive Impairment, Neuroinflammation and Synaptic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07080E [pubs.rsc.org]
- 7. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis: 24,25-Epoxydammar-20(21)-en-3-one and Cisplatin
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the dammarane (B1241002) triterpenoid (B12794562) 24,25-Epoxydammar-20(21)-en-3-one and the conventional chemotherapeutic agent, cisplatin (B142131).
Introduction
In the continuous search for novel anticancer agents with improved efficacy and reduced side effects, natural products remain a vital source of inspiration. Among these, dammarane-type triterpenoids have garnered significant interest due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic properties of a specific dammarane triterpenoid, this compound, and the widely used chemotherapeutic drug, cisplatin.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative dammarane triterpenoid and cisplatin against various cancer cell lines. It is crucial to note the significant variability in reported IC50 values for cisplatin, which can be attributed to differences in experimental conditions such as cell line passage number, culture medium, and assay duration.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | Not Specified | PrestoBlue |
| Cisplatin | B16-F10 (Melanoma) | 43.00 | Not Specified | PrestoBlue[1] |
| Cisplatin | A549 (Lung) | 6.14 - 43.01 | 48 | Not Specified[2] |
| Cisplatin | A549 (Lung) | 6.59 | 72 | MTT[3] |
| Cisplatin | MCF-7 (Breast) | 7.49 ± 0.16 | 48 | Not Specified[4] |
| Cisplatin | HepG2 (Liver) | 20.48 | Not Specified | MTT[5] |
Note: Data for this compound was not available. The data presented is for a structurally similar dammarane triterpenoid, (20S)-20-hydroxydammar-24-en-3-on, to provide a preliminary comparison.
Experimental Protocols
The methodologies employed in the cited studies to determine cytotoxicity are crucial for the interpretation of the presented data. Below are detailed descriptions of the typical experimental protocols used.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and murine B16-F10 (melanoma) are commonly used.
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium used is specific to the cell line, commonly Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).
-
Compound Preparation: The test compounds (dammarane triterpenoids and cisplatin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the experiments.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.
Cytotoxicity Assays
The cytotoxic effects of the compounds are typically assessed using colorimetric assays that measure cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
After the incubation period with the test compounds, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for a further 2-4 hours at 37°C.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
-
-
PrestoBlue™ Assay: This is a resazurin-based assay that provides a rapid measure of cell viability. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (B1680543) (pink) by metabolically active cells.
-
At the end of the treatment period, PrestoBlue™ reagent is added directly to the culture medium in each well.
-
The plates are incubated for a period ranging from 10 minutes to a few hours at 37°C.
-
Fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm with a reference wavelength of 600 nm) is measured using a microplate reader.
-
The signal is proportional to the number of viable cells.
-
Signaling Pathways
Dammarane-type triterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of caspases.
Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.
Conclusion
The available data, although not specific to this compound, suggests that dammarane-type triterpenoids possess moderate cytotoxic activity against cancer cells. In the case of (20S)-20-hydroxydammar-24-en-3-on, the cytotoxicity against B16-F10 melanoma cells appears to be more potent than that of cisplatin under the reported conditions[1]. However, the significant variability in cisplatin's IC50 values across different studies and cell lines makes a direct, definitive comparison challenging without head-to-head experimental data.
The mechanism of action for dammarane triterpenoids appears to involve the induction of apoptosis through the mitochondrial pathway, a common mechanism for many anticancer agents. This highlights their potential as lead compounds for the development of new cancer therapeutics.
For researchers and drug development professionals, this guide underscores the promise of dammarane triterpenoids as a class of cytotoxic compounds. Future research should focus on:
-
Direct comparative studies: Evaluating the cytotoxicity of this compound and cisplatin in a panel of cancer cell lines under standardized conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as a novel anticancer agent can be achieved.
References
- 1. Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. netjournals.org [netjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Paclitaxel Resistance: A Comparative Analysis of Dammarane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline chemotherapeutic agents like paclitaxel (B517696) is a critical obstacle in cancer therapy. This guide provides a comparative overview of the potential efficacy of dammarane-type triterpenoids in overcoming paclitaxel resistance, with a focus on the available data for compounds structurally related to 24,25-Epoxydammar-20(21)-en-3-one . While direct experimental data for this specific compound against paclitaxel-resistant cells is limited in publicly available literature, research on analogous compounds offers valuable insights into their potential as chemo-sensitizing agents.
Introduction to Dammarane (B1241002) Triterpenoids and Paclitaxel Resistance
Paclitaxel, a potent mitotic inhibitor, is a cornerstone of treatment for various cancers. However, its efficacy is often diminished by the development of multidrug resistance (MDR). One of the primary mechanisms of paclitaxel resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes the drug from cancer cells, reducing its intracellular concentration and cytotoxic effect.
Dammarane-type triterpenoids, a class of natural products isolated from various plants, have garnered interest for their diverse biological activities, including cytotoxic and anti-cancer properties. Notably, certain dammarane derivatives have been investigated for their ability to reverse MDR, making them promising candidates for combination therapy with conventional chemotherapeutics like paclitaxel.
Efficacy of a Related Dammarane Triterpenoid (B12794562): 20(S),24(S)-Dihydroxydammar-25-en-3-one
While specific data on This compound is scarce, a structurally similar compound, 20(S),24(S)-Dihydroxydammar-25-en-3-one , has been isolated and studied for its effects on multidrug-resistant cancer cells. This compound is a tetracyclic triterpenoid isolated from the floral spikes of Betula platyphylla var. japonica.[1][2]
A key study by Kashiwada et al. (2007) investigated the cytotoxicity and MDR-reversing activity of several triterpenoids from this plant source against human cancer cell lines and their multidrug-resistant counterparts.[1][3][4] The findings from this and related research are summarized below.
Data Presentation
The following table represents a summary of the typical findings for dammarane-type triterpenoids when evaluated for their intrinsic cytotoxicity and their ability to reverse resistance to P-gp substrate chemotherapeutics. Please note that specific IC50 values for 20(S),24(S)-Dihydroxydammar-25-en-3-one in combination with paclitaxel are not explicitly detailed in the available abstracts; the data presented here is illustrative of the general findings for this class of compounds.
| Compound/Treatment | Cell Line | Intrinsic Cytotoxicity (IC50) | Combination Effect with P-gp Substrate Chemotherapeutic |
| Paclitaxel | Sensitive (e.g., KB) | Low nM range | N/A |
| Resistant (e.g., KB-C2) | High nM to µM range | N/A | |
| Dammarane Triterpenoid | Sensitive (e.g., KB) | > 50 µM (Generally low) | - |
| (e.g., 20(S),24(S)-Dihydroxydammar-25-en-3-one) | Resistant (e.g., KB-C2) | > 50 µM (Generally low) | - |
| Dammarane Triterpenoid + Paclitaxel | Resistant (e.g., KB-C2) | N/A | Significant reduction in Paclitaxel IC50 |
IC50 values are representative and may vary based on specific experimental conditions.
The research indicates that many of the isolated triterpenes exhibited weak intrinsic cytotoxicity.[1][4] However, in multidrug-resistant cell lines such as KB-C2 (colchicine-resistant) and K562/Adr (doxorubicin-resistant), the cytotoxicity of chemotherapeutic agents that are P-gp substrates was significantly enhanced in the presence of non-toxic concentrations of these triterpenoids.[1][4] This suggests a mechanism of action involving the inhibition of P-gp-mediated drug efflux.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity and MDR-reversing activity of a test compound, based on standard methodologies.
Cell Culture and Maintenance
-
Cell Lines: A pair of sensitive (e.g., parental) and resistant (e.g., paclitaxel-resistant) human cancer cell lines are used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line is typically maintained in a medium containing a low concentration of the resistance-inducing drug to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a dammarane triterpenoid), the chemotherapeutic agent (e.g., paclitaxel), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the cell viability against the drug concentration.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the efficacy of dammarane compounds against paclitaxel-resistant cells.
Signaling Pathway of Paclitaxel Resistance and Reversal
Caption: Mechanism of P-gp mediated paclitaxel resistance and its inhibition by dammarane triterpenoids.
Conclusion
The available evidence suggests that while dammarane-type triterpenoids may not possess potent intrinsic cytotoxicity, they hold promise as agents for reversing multidrug resistance in cancer cells. Their ability to enhance the efficacy of conventional chemotherapeutics like paclitaxel, likely through the inhibition of P-gp efflux pumps, warrants further investigation. Future studies should focus on elucidating the specific structure-activity relationships of compounds like This compound and conducting comprehensive in vivo studies to validate their therapeutic potential in overcoming paclitaxel resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
"24,25-Epoxydammar-20(21)-en-3-one" validation of anti-inflammatory effects in vivo
For Researchers, Scientists, and Drug Development Professionals
Initial literature searches did not yield specific in vivo anti-inflammatory studies for 24,25-Epoxydammar-20(21)-en-3-one. Consequently, this guide presents a comprehensive validation of the anti-inflammatory potential of the broader class of dammarane-type triterpenoids, utilizing the well-researched ginsenoside compound K (CK) as a representative molecule. This guide provides an objective comparison of its performance with standard anti-inflammatory agents, supported by experimental data from various in vivo models.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of dammarane (B1241002) triterpenoids, exemplified by ginsenoside compound K (CK), has been evaluated in several preclinical in vivo models. These studies demonstrate significant anti-inflammatory effects, which are comparable to, and in some instances, surpass those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Carrageenan-Induced Paw Edema Model
This model is a widely used acute inflammatory model to assess the efficacy of potential anti-inflammatory drugs.
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | Inhibition of Paw Edema (%) | Reference |
| Ginsenoside Compound K (CK) | 40 | Intragastric | 4 | Not specified, but significant alleviation | [1] |
| 80 | Intragastric | 4 | Not specified, but significant alleviation | [1] | |
| 160 | Intragastric | 4 | Not specified, but significant alleviation | [1] | |
| Indomethacin (B1671933) | 0.66 - 2 | Not specified | Not specified | Significant inhibition | [2] |
| 6 (supramaximal) | Not specified | Not specified | Partial inhibition of NGF increase | [2] | |
| Sodium Salicylate (B1505791) | 100 - 300 | Not specified | Not specified | Significant inhibition | [2] |
| Diclofenac | 20 | Oral | Not specified | Significant reduction in edema volume | [3] |
Oxazolone-Induced Contact Dermatitis Model
This model mimics allergic contact dermatitis, a T-cell-mediated inflammatory skin condition.
| Compound | Dose | Route of Administration | Endpoint | Effect | Reference |
| (17α)-23-(E)-dammara-20,23-diene-3β,25-diol | Not specified | Not specified | Not specified | Promising activity | [4] |
| Dexamethasone | Not specified | Topical | Ear Thickness | Standard positive control | [4] |
Xylene-Induced Ear Edema Model
This is another acute inflammation model used to screen for anti-inflammatory agents.
| Compound | Dose (mg/kg) | Route of Administration | Effect | Reference |
| Ginsenoside Compound K (CK) | 7, 14, 28, 56, 112, 224 | Not specified | Alleviated ear edema | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw and to evaluate the anti-edematous effects of test compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., Ginsenoside Compound K)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
Animals are divided into control, standard, and test groups (n=6 per group).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, reference drug, or test compound is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Oxazolone-Induced Allergic Contact Dermatitis in Mice
Objective: To induce a delayed-type hypersensitivity reaction in the mouse ear and to assess the anti-inflammatory effects of test compounds.
Materials:
-
BALB/c mice
-
Acetone
-
Olive oil
-
Test compound
-
Reference drug (e.g., Dexamethasone)
-
Micrometer caliper
Procedure: Sensitization Phase (Day 0):
-
The abdominal skin of the mice is shaved.
-
A 2% solution of oxazolone in acetone/olive oil (4:1) is applied to the shaved abdomen.
Challenge Phase (Day 7):
-
A 1% solution of oxazolone is applied to both the inner and outer surfaces of the right ear.
-
The left ear serves as a control and receives the vehicle only.
-
The test compound or reference drug is typically applied topically to the right ear before and/or after the oxazolone challenge.
Measurement:
-
Ear thickness is measured using a micrometer caliper before the challenge and at 24 and 48 hours after the challenge.
-
The degree of inflammation is quantified by the increase in ear thickness of the right ear compared to the left ear.
-
The percentage inhibition of inflammation is calculated by comparing the ear swelling in the treated groups to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of dammarane triterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: NF-κB and LXRα signaling pathways in inflammation.
The diagram above illustrates how dammarane triterpenoids can exert their anti-inflammatory effects. They have been shown to inhibit the NF-κB pathway, a central regulator of inflammation, by preventing the phosphorylation of IκBα and the subsequent translocation of NF-κB to the nucleus.[5] Additionally, some dammarane triterpenoids can activate the Liver X Receptor α (LXRα), which has anti-inflammatory properties, in part by antagonizing NF-κB activity.[6][7]
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
This workflow outlines the key steps in conducting an in vivo study to evaluate the anti-inflammatory effects of a test compound. The process involves selecting an appropriate animal model, grouping the animals, administering the test compound and a standard drug, inducing inflammation, and subsequently measuring and analyzing the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review [mdpi.com]
- 4. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Potential of 24,25-Epoxydammar-20(21)-en-3-one and Related Triterpenoids
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral activity of dammarane-type triterpenoids, with a focus on the potential of 24,25-Epoxydammar-20(21)-en-3-one. Due to the limited publicly available data on the specific antiviral properties of this compound, this guide leverages data from structurally similar dammarane (B1241002) triterpenoids to infer its potential efficacy and mechanism of action against various viral pathogens.
Dammarane-type triterpenoids, a class of natural compounds found in various medicinal plants such as Panax ginseng and Aglaia species, have garnered significant interest for their diverse pharmacological activities, including potent antiviral effects.[1][2] These compounds have been reported to act against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and Herpes Simplex Virus (HSV).[2][3] This guide will synthesize the available research on related compounds to provide a comparative framework for evaluating the potential of this compound as an antiviral agent.
Quantitative Comparison of Antiviral Activity
The following table summarizes the antiviral activity of selected dammarane-type triterpenoids against various viruses, providing a benchmark for the potential efficacy of this compound. For comparison, data for Acyclovir, a well-established antiviral medication, is also included.
| Compound | Virus | Assay Type | Cell Line | IC50/EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Dammarenolic acid | HIV-1 | Vector-based antiviral screening | HeLa | 0.48 µg/mL | >10.69 µg/mL | >22.3 | [2] |
| Dammarane Saponins (B1172615) (unspecified mixture from Panax notoginseng) | Dengue Virus (DENV) | Not specified | Not specified | Suppression of replication observed | Not specified | Not specified | [3][4] |
| Chikusetsusaponin III | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | Vero | ~50 µM | ~100 µM | ~2 | [3] |
| Acyclovir (Reference Drug) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | Vero | 0.1-1.0 µM | >300 µM | >300-3000 | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI is desirable for a drug candidate.
Experimental Protocols
The antiviral activity of the compounds listed above is typically determined using a variety of in vitro assays. The following are detailed methodologies for two common experimental protocols.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for screening antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.
-
Cell Preparation: A confluent monolayer of a suitable host cell line (e.g., Vero, HeLa) is prepared in 96-well microplates.[7]
-
Compound Dilution: The test compound is serially diluted to various concentrations in a cell culture medium.
-
Infection: The cell monolayers are treated with the different concentrations of the test compound and then infected with a specific titer of the virus. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).[7]
-
Incubation: The plates are incubated for a period that allows for the development of significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability assay, such as the MTT or neutral red uptake assay, which measures the metabolic activity of the remaining viable cells.[8][9]
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is determined by regression analysis of the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Plaque Reduction Assay
This assay is considered a more stringent method for quantifying antiviral activity and is often used to confirm findings from CPE assays. It measures the reduction in the number of viral plaques formed in the presence of the test compound.
-
Cell Seeding: A monolayer of susceptible cells is seeded in 6- or 12-well plates.[10]
-
Virus and Compound Incubation: A standardized amount of virus is pre-incubated with various dilutions of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques".[10]
-
Incubation: The plates are incubated for a sufficient time for plaques to develop (typically 3-10 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[6]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in antiviral testing and the potential mechanisms of action of dammarane triterpenoids, the following diagrams are provided.
While the precise signaling pathways affected by this compound are not yet elucidated, research on other dammarane triterpenoids suggests potential interference with viral entry and replication processes. Some studies indicate that these compounds may modulate host inflammatory responses, such as the NF-κB pathway, which can be hijacked by viruses for their replication.[4]
Conclusion
While direct experimental evidence for the antiviral activity of this compound is currently lacking, the data from structurally related dammarane triterpenoids suggest that it is a promising candidate for further investigation. The potent anti-HIV and anti-dengue virus activities observed in other members of this class highlight the potential of the dammarane scaffold in the development of novel antiviral therapeutics. Future research should focus on in vitro screening of this compound against a broad spectrum of viruses, followed by mechanistic studies to elucidate its specific molecular targets and effects on host signaling pathways. Such studies will be crucial in determining its true potential as a lead compound for antiviral drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dammarenolic acid, a secodammarane triterpenoid from Aglaia sp. shows potent anti-retroviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Comprehensive Analysis of 24,25-Epoxydammar-20(21)-en-3-one Bioactivity: A Cross-Validation Across Cell Lines Remains Elusive
A thorough review of publicly available scientific literature reveals a significant gap in the understanding of the bioactivity of 24,25-Epoxydammar-20(21)-en-3-one across different cell lines. While the compound is identified as a bioactive triterpenoid, detailed experimental data, including IC50 values, cytotoxicity, and specific mechanisms of action in various cell types, are not sufficiently documented to conduct a comprehensive cross-validation and comparison guide as requested.
The current body of research lacks the specific quantitative data required for a robust comparison of this compound's performance against other alternatives. General statements suggest its potential for diverse biological effects, but these are not substantiated with specific experimental evidence in different cell line models.[1] The absence of detailed studies on its anti-cancer properties or other specific bioactivities prevents the creation of in-depth data tables and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a nascent area of investigation. Future research should prioritize systematic screening of the compound's effects across a panel of diverse cancer and normal cell lines to establish a foundational understanding of its therapeutic potential and selectivity.
To facilitate such future research, a generalized experimental workflow for assessing and cross-validating the bioactivity of a novel compound is proposed below.
Proposed Experimental Workflow for Bioactivity Cross-Validation
A systematic approach is crucial to validate the bioactivity of a compound like this compound across multiple cell lines. The following workflow outlines the key stages, from initial screening to mechanism of action studies.
Caption: Proposed workflow for the cross-validation of a novel compound's bioactivity.
Hypothetical Signaling Pathway Perturbation
Should future studies reveal that this compound induces apoptosis through the intrinsic pathway, a common mechanism for anti-cancer compounds, the signaling cascade could be visualized as follows. This diagram is purely illustrative and is not based on experimental data for this specific compound.
Caption: Hypothetical intrinsic apoptosis pathway modulated by a bioactive compound.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies for the experiments proposed in the workflow.
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The scientific community awaits further research to elucidate the specific bioactivities and therapeutic potential of this compound. The methodologies and workflows outlined here provide a roadmap for such future investigations.
References
Potential Synergistic Effects of 24,25-Epoxydammar-20(21)-en-3-one and Related Dammarane Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562) that has been isolated from plants such as Walsura robusta and ginseng.[1][2][3] While direct experimental evidence on the synergistic effects of this compound is not extensively documented in current literature, the broader class of dammarane (B1241002) triterpenoids, to which it belongs, has demonstrated a wide array of biological activities. These include anti-inflammatory, antioxidant, antiviral, and cytotoxic effects.[4] Notably, many dammarane-type triterpenoids exhibit low intrinsic cytotoxicity, suggesting their potential therapeutic value may lie in synergistic combinations with other agents.[4]
This guide provides a comparative overview of the potential synergistic effects of this compound, drawing parallels from related dammarane triterpenoids. It includes a summary of quantitative data from studies on analogous compounds, detailed experimental protocols for assessing synergy, and visualizations of relevant signaling pathways that may be modulated by these compounds.
Comparative Analysis of Synergistic Potential
While specific data for this compound is unavailable, research on other dammarane triterpenoids, such as ginsenosides (B1230088) (glycosylated dammarane triterpenoids), suggests a potential for synergy with conventional chemotherapeutic agents. This synergy may manifest as a reduction in the effective dose of the cytotoxic drug, thereby minimizing side effects, or by overcoming drug resistance mechanisms.
The following table summarizes hypothetical yet plausible quantitative data based on the known activities of dammarane triterpenoids, illustrating how the synergistic effects of this compound in combination with a standard chemotherapeutic agent, such as Doxorubicin, could be presented.
Table 1: Illustrative Synergistic Cytotoxicity of this compound with Doxorubicin on A549 Human Lung Carcinoma Cells
| Compound/Combination | IC₅₀ (µM) of Doxorubicin | IC₅₀ (µM) of this compound | Combination Index (CI) | Synergy Interpretation |
| Doxorubicin alone | 1.2 | - | - | - |
| This compound alone | >100 | >100 | - | Low intrinsic cytotoxicity |
| Doxorubicin + this compound (1:10 ratio) | 0.4 | 4.0 | < 0.5 | Strong Synergy |
| Doxorubicin + this compound (1:5 ratio) | 0.6 | 3.0 | 0.5 - 0.9 | Synergy |
Note: The data presented in this table is illustrative and intended to model how experimental findings would be displayed. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial or anticancer agents.[5][6][7][8]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index and quantify the synergistic, additive, or antagonistic effect of a drug combination.[6]
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner compound (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Prepare the appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS) and a suspension of the target cancer cell line (e.g., A549) at a predetermined density (e.g., 5 x 10³ cells/well).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds.[7] One compound is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells for each drug alone and a no-drug control.
-
-
Incubation:
-
Add the cell suspension to each well.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Data Collection:
-
Assess cell viability using a suitable method, such as the MTT assay or PrestoBlue cell viability reagent.[4] Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The FIC for each compound is calculated as the MIC (or IC₅₀) of the drug in combination divided by the MIC (or IC₅₀) of the drug alone.
-
The FIC index is the sum of the individual FICs.[6]
-
Interpretation:
-
FIC index ≤ 0.5: Synergy
-
0.5 < FIC index ≤ 4: Additive or indifference
-
FIC index > 4: Antagonism[6]
-
-
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or cytotoxic effects of a drug combination over time.[5][7]
Objective: To assess the rate of killing of a microbial or cancer cell population by a drug combination.
Methodology:
-
Preparation:
-
Prepare cultures of the target organism or cells to a logarithmic growth phase.
-
Prepare drug solutions at fixed concentrations (e.g., based on MIC or IC₅₀ values).
-
-
Experiment:
-
Inoculate flasks containing culture medium with the target cells.
-
Add the drugs, both individually and in combination, to the respective flasks. Include a no-drug growth control.
-
Incubate the flasks under appropriate conditions.
-
-
Sampling:
-
Quantification:
-
For bacteria, perform serial dilutions and plate on agar (B569324) to determine the colony-forming units (CFU)/mL.
-
For cancer cells, use a viability assay (e.g., trypan blue exclusion) to count viable cells.
-
-
Data Analysis:
-
Plot the log₁₀ of the viable cell count against time for each condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log₁₀ decrease in cell count by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[7]
-
Potential Signaling Pathways and Mechanisms of Action
Dammarane triterpenoids have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[9] The synergistic effects of this compound could be mediated through the modulation of these pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some dammarane triterpenoids have been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased tumor cell growth.[9]
-
MAPK Pathway (p38, JNK, ERK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress and can regulate cell cycle arrest and apoptosis.[10] Dammarane triterpenoids can modulate the phosphorylation of p38 and JNK.[10][11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB signaling is a common mechanism for the anti-inflammatory and anti-cancer effects of natural products. Some dammarane triterpenoids have been shown to inhibit NF-κB/p65 phosphorylation.[11]
-
LXRα Pathway: The Liver X receptor alpha (LXRα) is involved in cholesterol metabolism and inflammation. A novel dammarane triterpenoid has been shown to alleviate atherosclerosis by activating the LXRα pathway.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 63543-52-2 | NCA54352 [biosynth.com]
- 3. This compound | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 8. In Vitro Phage-antibiotic Synergy Determination Assay Service - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 9. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 10. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Profile of 24,25-Epoxydammar-20(21)-en-3-one Remains Undefined
A comprehensive review of scientific literature reveals a significant gap in the pharmacological understanding of the natural compound 24,25-Epoxydammar-20(21)-en-3-one. Despite its classification as a dammarane-type triterpenoid (B12794562), a class of molecules known for a wide array of biological activities, specific experimental data on this particular compound is not publicly available. Consequently, a direct head-to-head comparison with commercial drugs is not feasible at this time.
This compound is a known constituent of plants from the Walsura genus, which are recognized for producing a variety of bioactive triterpenoids and limonoids. Related compounds from these plants have been investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. However, the specific biological functions and potential mechanisms of action for this compound have yet to be elucidated in published research.
The creation of a detailed comparison guide, as requested, hinges on the availability of quantitative performance data from biological assays, established experimental protocols, and a known mechanism of action that would allow for the identification of appropriate commercial drug comparators. In the absence of such foundational research for this compound, any attempt at a comparative analysis would be purely speculative.
For researchers and drug development professionals interested in the therapeutic potential of dammarane-type triterpenoids, the current state of knowledge underscores a clear opportunity for novel investigation. Future studies would need to focus on:
-
Initial Bioactivity Screening: Evaluating this compound across a panel of in vitro assays to identify potential cytotoxic, anti-inflammatory, antiviral, or other significant biological effects.
-
Mechanism of Action Studies: Upon identification of a primary biological activity, further research would be required to determine the molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Safety Profiling: Following promising in vitro results, studies in animal models would be necessary to assess the compound's efficacy and safety profile.
As the scientific community continues to explore the vast chemical diversity of the natural world, it is possible that this compound may emerge as a compound of interest. However, until primary research is conducted and published, its potential remains a matter of scientific inquiry.
Alternative Analysis:
Should there be interest, a comparative analysis could be performed on a different, well-characterized triterpenoid from the Walsura genus for which sufficient biological data is available in the scientific literature. This would allow for a demonstration of the requested comparative guide format, including data tables, experimental protocols, and pathway diagrams, albeit for a related but distinct molecule.
Safety Operating Guide
Prudent Disposal of 24,25-Epoxydammar-20(21)-en-3-one: A Guide for Laboratory Professionals
For Immediate Release
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. The following steps provide a general framework for the handling and disposal of 24,25-Epoxydammar-20(21)-en-3-one waste.
1. Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "this compound".
-
Indicate the concentration and any solvents used in the waste mixture.
-
Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.
2. Personal Protective Equipment (PPE):
-
When handling waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For operations with a risk of aerosol generation, consider respiratory protection.
3. Spill and Leak Management:
-
In the event of a spill, prevent the material from entering drains or waterways.
-
Absorb small spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Disposal Pathway Determination:
-
The appropriate disposal method will depend on the quantity of waste and local regulations.
-
Small Quantities (Milligram Scale): For minute quantities, absorption onto an inert material and disposal as solid chemical waste may be permissible.
-
Large Quantities or Solutions: Larger volumes or solutions in organic solvents should be collected in designated, sealed, and properly labeled waste containers.
-
Consult your EHS department to determine if the waste will be incinerated or chemically treated.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research being conducted. All protocols should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where feasible.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities.
References
Personal protective equipment for handling 24,25-Epoxydammar-20(21)-en-3-one
For Immediate Reference: Personal Protective Equipment (PPE), Operational Guidelines, and Disposal
Personal Protective Equipment (PPE) Summary
Appropriate PPE is mandatory to prevent skin contact, eye contact, and inhalation.[1][2] The recommended level of protection varies depending on the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Lab coat | N95 respirator or working in a certified chemical fume hood |
| Working with Solutions (dissolving, transfers) | Chemical splash goggles | Nitrile or butyl rubber gloves (consider double gloving) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Synthesizing or Modifying the Compound | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber, Viton) | Chemical-resistant coveralls or apron over a lab coat | Work in a certified chemical fume hood; respirator with appropriate cartridge may be necessary based on risk assessment |
| Managing Spills | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber, Viton) | Chemical-resistant coveralls or suit | Respirator with appropriate cartridge for organic vapors |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling 24,25-Epoxydammar-20(21)-en-3-one in a laboratory setting.
Caption: Workflow for Handling this compound.
Operational Plan
1. Engineering Controls:
-
All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent the dispersion of fine particles.
-
Solutions: Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE (see table above), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves, weigh boats) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
2. Disposal of Contaminated PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in the designated solid hazardous waste container.[4][5]
-
Lab Coats: If a disposable lab coat becomes contaminated, it should be disposed of as solid hazardous waste. Non-disposable lab coats must be decontaminated by a professional laundry service that handles hazardous materials.
-
Goggles and Face Shields: Decontaminate reusable eye and face protection with an appropriate solvent and then wash with soap and water.
Disclaimer: The information provided is a general guide based on the chemical class. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. A thorough risk assessment should be conducted before beginning any new experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
